Oxaloacetic Acid
Description
Oxalacetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Oxalacetic acid has been reported in Drosophila melanogaster, Medicago sativa, and other organisms with data available.
Anhydrous Enol-oxaloacetate is the anhydrous form of enol-oxaloacetate, a small molecule blood glutamate scavenger, that can be used to lower glutamate plasma levels, and has potential neuroprotective activity. Upon administration, enol-oxaloacetate targets and binds to glutamate in the bloodstream. This lowers glutamate plasma levels and lowers the free glutamate available to be picked up by cells, such as tumor brain cells, thereby preventing glutamate metabolism and glutamate-mediated signaling. This prevents the proliferation of rapidly growing cells, such as brain tumor cells. And by lowering glutamate plasma levels, a molecular imbalance is formed and glutamate is excreted across the blood-brain barrier, resulting in lower free brain glutamate. This may help protect the brain from excitotoxicity in conditions where there is a surge of glutamate production, such as traumatic brain injury, thereby protecting neuronal cells. Glutamate, a non-essential amino acid and the major excitatory neurotransmitter in the central nervous system (CNS), provides energy and generates building blocks for the production of macromolecules, which are needed for cellular growth and survival.
OXALOACETATE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
Oxalacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A dicarboxylic acid ketone that is an important metabolic intermediate of the CITRIC ACID CYCLE. It can be converted to ASPARTIC ACID by ASPARTATE TRANSAMINASE.
An anionic form of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021646 | |
| Record name | 2-Oxobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
| Record name | Oxalacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16302 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
134 mg/mL | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-42-7 | |
| Record name | Oxaloacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaloacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16921 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxalacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxobutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxalacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXALOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 °C | |
| Record name | Oxalacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oxaloacetic Acid: The Linchpin of Cellular Respiration and Metabolic Cross-Talk
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a pivotal metabolic intermediate in numerous core biochemical processes.[1] While its most recognized role is that of a critical component in the tricarboxylic acid (TCA) cycle, its functions extend far beyond, positioning it at the nexus of carbohydrate, fat, and amino acid metabolism.[1][2] Oxaloacetate is indispensable for gluconeogenesis, the urea cycle, the glyoxylate cycle, and the synthesis of amino acids.[1][3] Its concentration and regulation are key determinants of cellular energy status and biosynthetic capacity. This guide provides an in-depth examination of oxaloacetate's involvement in cellular respiration, details quantitative metabolic data, outlines key experimental protocols for its study, and visualizes the complex pathways it governs.
The Central Role of Oxaloacetate in the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, or Krebs cycle, is the central hub of aerobic metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fatty acids, and amino acids.[4][5] Oxaloacetate is fundamentally unique in this pathway as it is both the initial reactant and the final product, enabling the cyclical nature of the process.[3]
The cycle initiates with the condensation of a two-carbon acetyl group from acetyl-CoA with the four-carbon oxaloacetate molecule.[6][7] This irreversible, highly exergonic reaction is catalyzed by citrate synthase to form the six-carbon molecule, citrate.[4][8] The cycle then proceeds through a series of eight reactions that ultimately regenerate oxaloacetate, releasing two molecules of carbon dioxide and generating high-energy molecules (3 NADH, 1 FADH₂, and 1 GTP/ATP) per turn.[4][7][9]
The final step of the cycle, the regeneration of oxaloacetate from L-malate, is catalyzed by malate dehydrogenase.[1][5] This reaction is a rare biological oxidation with a large positive standard Gibbs free energy change (ΔG°'), making it thermodynamically unfavorable in isolation.[10] However, the subsequent and highly favorable citrate synthase reaction effectively "pulls" the malate dehydrogenase reaction forward by rapidly consuming the oxaloacetate product, maintaining its concentration at a low level.[10]
Oxaloacetate at the Crossroads of Metabolism
Oxaloacetate's significance extends beyond the TCA cycle; it is a critical branching point for numerous biosynthetic (anabolic) and degradative (catabolic) pathways.
-
Gluconeogenesis: During periods of fasting or low carbohydrate intake, oxaloacetate is a primary precursor for the synthesis of glucose.[2][11] It is formed in the mitochondria from pyruvate (catalyzed by pyruvate carboxylase) or from amino acid catabolism, and is then transported to the cytosol (often as malate or aspartate) to enter the gluconeogenic pathway.[2]
-
Amino Acid Synthesis: Oxaloacetate can be readily converted to the amino acid aspartate via transamination, a reaction catalyzed by aspartate aminotransferase (AST).[10] Aspartate, in turn, is a precursor for the synthesis of several other amino acids and pyrimidine nucleotides.[10]
-
Urea Cycle: Oxaloacetate is linked to the urea cycle through aspartate. The transamination of oxaloacetate provides the aspartate that brings the second amino group into the urea cycle for the disposal of excess nitrogen.[1]
-
Anaplerosis and Cataplerosis: The withdrawal of oxaloacetate for biosynthesis (cataplerosis) would deplete the TCA cycle's intermediates if not for replenishing (anaplerotic) reactions.[10] The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, ensuring the cycle can continue to function.[1]
Quantitative Data on Oxaloacetate Metabolism
The concentration and thermodynamics of oxaloacetate and its related reactions are tightly controlled.
Table 1: Thermodynamic and Kinetic Parameters
| Parameter | Reaction / Interaction | Value | Reference |
|---|---|---|---|
| ΔG°' | L-Malate + NAD⁺ ↔ Oxaloacetate + NADH + H⁺ | +29.7 kJ/mol | [10] |
| Kd | Oxaloacetate - Lactate Dehydrogenase | 0.5 ± 0.01 µM |[12] |
Table 2: Metabolite Concentrations in Rat Liver Mitochondria
| Condition | Free Oxaloacetate Concentration | Reference |
|---|---|---|
| Hepatocytes + 1.5 mM Lactate + 0.05 mM Oleate | ~5 µM | [13][14] |
| Hepatocytes + 1.5 mM Lactate + 0.5 mM Oleate | ~2 µM |[13][14] |
The low micromolar concentration of free oxaloacetate in the mitochondria highlights its rapid turnover and the importance of its continuous regeneration.[13][14]
Regulatory Mechanisms
The flow of metabolites through the TCA cycle and connected pathways is regulated at several key enzymatic steps involving oxaloacetate.
-
Citrate Synthase: This is a primary regulatory point. The enzyme is allosterically inhibited by its product, citrate, as well as by NADH and succinyl-CoA.[15] Its activity is highly dependent on the availability of its two substrates, acetyl-CoA and oxaloacetate.[15]
-
Succinate Dehydrogenase (Complex II): Oxaloacetate is a potent competitive inhibitor of succinate dehydrogenase, the enzyme that converts succinate to fumarate in the TCA cycle and is also a component of the electron transport chain.[1][16] This feedback inhibition can modulate the rate of the TCA cycle.
Experimental Protocols for Oxaloacetate Quantification
Accurate measurement of oxaloacetate is challenging due to its inherent instability.[16] However, several methods are available, with colorimetric and fluorometric assays being common.
Principle of a Coupled Enzyme Assay
Commercially available kits provide a sensitive and rapid means for quantifying OAA.[17] The general principle involves the enzymatic conversion of oxaloacetate to pyruvate.[18][19][20] Pyruvate is then used in a subsequent reaction to generate a product that can be measured either by color intensity (at ~570 nm) or fluorescence (Ex/Em = ~535/587 nm).[17][19] The signal generated is directly proportional to the amount of oxaloacetate in the sample.[18]
Sample Preparation Protocol (Deproteinization)
Enzymes present in biological samples can interfere with the assay.[17] Therefore, deproteinization is a critical step.
-
Tissue Homogenization: Rapidly freeze tissue samples (e.g., in liquid N₂) and pulverize.
-
Acidification: Add ice-cold perchloric acid (PCA), for example, 2 µL of 1N PCA per mg of tissue. Keep the sample on ice.[17]
-
Homogenization: Thoroughly homogenize or sonicate the sample.
-
Centrifugation: Centrifuge at >10,000 x g for 5-10 minutes to pellet the precipitated protein.[17]
-
Neutralization: Carefully transfer the supernatant to a new tube. Neutralize by adding 3M potassium bicarbonate (KHCO₃) dropwise while vortexing until CO₂ evolution ceases.[17]
-
Final Centrifugation: Place on ice for 5 minutes, then centrifuge to pellet the potassium perchlorate (KClO₄) precipitate.[17]
-
Analysis: The resulting supernatant is ready for use in the OAA assay.
General Assay Protocol
-
Standard Curve Preparation: Prepare a standard curve using a supplied OAA standard. Dilute the standard to a known concentration (e.g., 1 nmol/µl) and add varying amounts (e.g., 0, 2, 4, 6, 8, 10 nmol) to wells of a 96-well plate.[17]
-
Sample Addition: Add prepared samples (1-50 µl) to separate wells.
-
Volume Adjustment: Adjust the volume in all wells (standards and samples) to a final volume (e.g., 50 µl) with assay buffer.[17]
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay probe, developer, and necessary enzymes according to the kit manufacturer's instructions.
-
Initiate Reaction: Add the reaction mix to each well.
-
Incubation: Incubate the plate, protected from light, at room temperature for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at ~570 nm or fluorescence at Ex/Em = ~535/587 nm using a microplate reader.
-
Calculation: Determine the OAA concentration in the samples by comparing their readings to the standard curve.
Conclusion
This compound is far more than a simple intermediate in the TCA cycle; it is a master regulator and a critical node in the entire metabolic network of the cell. Its concentration directly influences the rate of cellular respiration, glucose production, and the synthesis of essential building blocks like amino acids. For researchers in metabolism and drug development, understanding the intricate roles of oxaloacetate provides a foundation for investigating metabolic diseases and identifying novel therapeutic targets that can modulate cellular energy and biosynthesis. The continued development of precise analytical methods will further illuminate the dynamic and multifaceted functions of this essential metabolite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. youtube.com [youtube.com]
- 4. cdn.wou.edu [cdn.wou.edu]
- 5. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Biology, The Cell, Cellular Respiration, Oxidation of Pyruvate and the Citric Acid Cycle | GoOpen CT [goopenct.org]
- 9. news-medical.net [news-medical.net]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. How Oxaloacetate Influences Glucose Metabolism: Metrics [eureka.patsnap.com]
- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 13. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. abcam.com [abcam.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Amplite® Colorimetric Oxaloacetate Assay Kit *Red Color* | AAT Bioquest [aatbio.com]
Oxaloacetic Acid: A Linchpin of Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetic acid (OAA), in its biologically active form oxaloacetate, is a dicarboxylic acid that holds a central position in cellular metabolism.[1] Its versatile nature allows it to participate in a multitude of fundamental biochemical pathways, acting as a critical link between carbohydrate, amino acid, and fatty acid metabolism.[1][2] This guide provides a comprehensive technical overview of this compound's role as a key metabolic intermediate, detailing its involvement in major pathways, quantitative aspects of its function, and relevant experimental methodologies.
Core Metabolic Roles of this compound
Oxaloacetate is a crucial intermediate in several essential metabolic pathways, including the citric acid cycle (Krebs cycle), gluconeogenesis, the urea cycle, amino acid synthesis, and fatty acid synthesis.[1]
Citric Acid Cycle (Krebs Cycle)
The citric acid cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP, NADH, and FADH2.[3] Oxaloacetate initiates the cycle by condensing with acetyl-CoA to form citrate, a reaction catalyzed by citrate synthase.[3] The regeneration of oxaloacetate at the end of the cycle is essential for its continuous operation.
Figure 1: The Citric Acid Cycle.
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose levels during fasting or intense exercise.[3] In the mitochondria, pyruvate is carboxylated by pyruvate carboxylase to form oxaloacetate.[1] Because the inner mitochondrial membrane is impermeable to oxaloacetate, it is first reduced to malate, which is then transported to the cytosol and re-oxidized to oxaloacetate.[1] In the cytosol, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP), a key step in the gluconeogenic pathway.[3]
Figure 2: Role of Oxaloacetate in Gluconeogenesis.
Urea Cycle
The urea cycle is a metabolic pathway that converts toxic ammonia into urea for excretion.[4] Oxaloacetate plays an indirect but crucial role by linking the urea cycle to the citric acid cycle.[4] Aspartate, which provides one of the nitrogen atoms in urea, is synthesized from oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase.[4] The fumarate produced in the urea cycle can be converted to malate and then to oxaloacetate in the citric acid cycle, thus replenishing the oxaloacetate pool.[4]
Figure 3: Link between the Urea Cycle and the Citric Acid Cycle.
Malate-Aspartate Shuttle
The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH.[2] In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase, oxidizing NADH to NAD+.[2] Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH.[2] To complete the shuttle, oxaloacetate is transaminated to aspartate, which is then transported back to the cytosol.[2]
Figure 4: The Malate-Aspartate Shuttle.
Anaplerotic and Cataplerotic Reactions
Anaplerotic reactions are those that replenish the intermediates of the citric acid cycle, while cataplerotic reactions remove them.[5] Oxaloacetate is a key hub for these processes. The most significant anaplerotic reaction in mammals is the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase.[5] Other anaplerotic routes that form oxaloacetate include the transamination of aspartate and the carboxylation of phosphoenolpyruvate.[5] Cataplerotic pathways utilize oxaloacetate for gluconeogenesis and amino acid synthesis.
Figure 5: Anaplerotic and Cataplerotic Reactions involving Oxaloacetate.
Quantitative Data
The concentration and kinetics of oxaloacetate and its associated enzymes are tightly regulated to maintain metabolic homeostasis.
Table 1: Cellular Concentration and Enzyme Kinetics of Oxaloacetate
| Parameter | Value | Organism/Tissue | Reference |
| Cellular Concentration | |||
| Mitochondrial Free Oxaloacetate | 2 - 5 µM | Rat Liver | [6] |
| Enzyme Kinetics (Km for Oxaloacetate) | |||
| Citrate Synthase | 2 µM | Rat Liver | [1] |
| Malate Dehydrogenase | Not specified | ||
| Phosphoenolpyruvate Carboxykinase (PEPCK) | 12 µM | Mammalian Tissues | |
| Enzyme Kinetics (Vmax) | |||
| Citrate Synthase | 29.7 µmoles/min per mg protein | Methylobacterium extorquens | [7] |
| Malate Dehydrogenase | 0.87 mM/min | Brucella abortus | [8] |
| Pyruvate Carboxylase | 12 units/g | Rat Liver | |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | 6 units/g | Rat Liver |
Table 2: Thermodynamics of Key Reactions Involving Oxaloacetate
| Reaction | Enzyme | ΔG°' (kJ/mol) | Pathway | Reference |
| Malate + NAD+ ↔ Oxaloacetate + NADH + H+ | Malate Dehydrogenase | +29.7 | Citric Acid Cycle | [9] |
| Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA | Citrate Synthase | -32.2 | Citric Acid Cycle | [10] |
| Oxaloacetate + GTP ↔ PEP + GDP + CO2 | PEPCK | +0.2 | Gluconeogenesis | [11] |
Therapeutic Potential and Clinical Data
Recent research has explored the therapeutic potential of oxaloacetate supplementation in various conditions, primarily focusing on its role in cellular bioenergetics and neuroprotection.
Table 3: Summary of Clinical Trials of Oxaloacetate Supplementation
| Condition | Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease | 500 mg or 1000 mg twice daily | 1 month | Both doses were safe and tolerated. The higher dose improved FDG PET glucose uptake in multiple brain regions and increased glutathione levels. No significant improvement in cognitive scores. | [12] |
| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | 500 mg BID, 1000 mg BID, or 1000 mg TID | 6 weeks | Significant reduction in physical and mental fatigue. Dose-dependent increase in fatigue amelioration. | [13] |
| Long COVID | 500 mg BID or 1000 mg BID | 6 weeks | Significant reduction in fatigue by up to 46.8%. | [13] |
| Long COVID | 2,000 mg daily | 42 days | No significant difference in overall fatigue reduction compared to placebo. However, the OAA group showed greater improvements in fatigue and total symptom burden at day 21. Cognitive performance improved significantly in the OAA group. |
Experimental Protocols
Quantification of Oxaloacetate in Biological Samples
Method: Colorimetric or Fluorometric Assay using a commercial kit (e.g., Sigma-Aldrich MAK070).
Principle: Oxaloacetate concentration is determined by a coupled enzyme assay where OAA is converted to pyruvate. Pyruvate is then oxidized, leading to a product that can be measured colorimetrically (at 570 nm) or fluorometrically (excitation = 535 nm / emission = 587 nm).
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 10^6) in 100 µL of ice-cold OAA Assay Buffer.
-
Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.
-
Deproteinize samples using a 10 kDa MWCO spin filter.
-
Adjust the final sample volume to 50 µL with OAA Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of oxaloacetate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well for colorimetric assay) in a 96-well plate.
-
Bring the volume of each standard to 50 µL with OAA Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing OAA Assay Buffer, OAA Probe, OAA Enzyme Mix, and Developer according to the kit's instructions.
-
-
Measurement:
-
Add the reaction mix to each well containing the standards and samples.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure absorbance at 570 nm for the colorimetric assay or fluorescence for the fluorometric assay.
-
-
Calculation:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the concentration of oxaloacetate in the samples.
-
Figure 6: Workflow for Oxaloacetate Quantification.
Pyruvate Carboxylase Activity Assay
Method: Coupled enzyme assay.
Principle: The oxaloacetate produced by pyruvate carboxylase is used in a subsequent reaction catalyzed by citrate synthase, which is present in excess. This reaction consumes acetyl-CoA and releases Coenzyme A (CoA). The free CoA is then detected by its reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 1.0 M Tris-HCl, pH 8.0), substrates (0.5 M NaHCO3, pyruvate), cofactors (0.1 M MgCl2, ATP, acetyl-CoA), and coupling enzymes (citrate synthase).
-
Prepare DTNB solution.
-
-
Reaction Setup:
-
In a cuvette, combine the assay buffer, substrates, cofactors, coupling enzyme, and DTNB.
-
Prepare a control cuvette without the primary substrate (pyruvate).
-
Equilibrate the cuvettes to the desired temperature (e.g., 30°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the cell extract or purified enzyme to the cuvettes.
-
Immediately monitor the change in absorbance at 412 nm over time in a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of the reaction from the linear portion of the absorbance curve.
-
One unit of pyruvate carboxylase activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.
-
Figure 7: Principle of the Coupled Pyruvate Carboxylase Assay.
Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay
Method: Coupled enzyme assay.
Principle: The activity of PEPCK in the direction of oxaloacetate formation is measured by coupling the reaction to malate dehydrogenase. The oxidation of NADH to NAD+ by malate dehydrogenase is monitored as a decrease in absorbance at 340 nm.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl with MgCl2), substrates (phosphoenolpyruvate, NaHCO3), cofactor (GDP or IDP), and coupling enzyme (malate dehydrogenase) and NADH.
-
-
Reaction Setup:
-
In a cuvette, combine the assay buffer, substrates, cofactor, coupling enzyme, and NADH.
-
Prepare a control cuvette without the primary substrate (phosphoenolpyruvate).
-
Equilibrate the cuvettes to the desired temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the cell extract or purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
One unit of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of oxaloacetate per minute.
-
Figure 8: Principle of the Coupled PEPCK Assay.
Conclusion
This compound stands as a cornerstone of intermediary metabolism, with its intricate involvement in energy production, biosynthesis, and nitrogen metabolism. Its central role makes it a critical molecule for cellular function and a potential therapeutic target for a range of metabolic and neurological disorders. A thorough understanding of its biochemistry, quantitative dynamics, and the methodologies to study it are paramount for advancing research and drug development in these areas. This guide provides a foundational resource for professionals seeking to delve into the multifaceted world of this compound.
References
- 1. What Is the Metabolic Role of Phosphoenolpyruvate Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. google.com [google.com]
- 5. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 6. Solved QUESTION 1 What is the standard Gibbs free energy for | Chegg.com [chegg.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]
- 9. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 11. Urea cycle - Wikipedia [en.wikipedia.org]
- 12. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. davuniversity.org [davuniversity.org]
regulation of mitochondrial oxaloacetate levels
An In-depth Technical Guide to the Regulation of Mitochondrial Oxaloacetate Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial oxaloacetate (OAA) is a critical metabolic intermediate, standing at the crossroads of the tricarboxylic acid (TCA) cycle, gluconeogenesis, amino acid metabolism, and the malate-aspartate shuttle. Its concentration within the mitochondrial matrix is tightly regulated and serves as a key indicator and determinant of the cell's metabolic state. Dysregulation of mitochondrial OAA levels is implicated in various pathological conditions, including metabolic disorders and cancer, making its regulatory network a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms governing mitochondrial OAA homeostasis, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Regulatory Mechanisms
The concentration of OAA in the mitochondrial matrix is maintained at a very low level, typically in the low micromolar range.[1][2][3] This is primarily due to the highly endergonic nature of the malate-to-oxaloacetate reaction and the rapid consumption of OAA by citrate synthase. Regulation is achieved through a multi-layered system involving enzymatic activity, substrate transport, and the overall redox state of the mitochondrion.
Enzymatic Regulation
Three principal enzymes directly control the production and consumption of OAA within the mitochondrial matrix.
-
Malate Dehydrogenase 2 (MDH2): This enzyme catalyzes the reversible NAD+-dependent oxidation of malate to OAA, the final step of the TCA cycle.[4][5] The reaction is highly sensitive to the mitochondrial NAD+/NADH ratio. A high NADH/NAD+ ratio, indicative of a high energy state, inhibits the forward reaction, thus lowering OAA production.[6][7] Conversely, a low NADH/NAD+ ratio favors the production of OAA. OAA itself can act as an inhibitor of Complex II (succinate dehydrogenase), creating a feedback loop that can modulate the TCA cycle and electron transport chain activity.[6][7][8]
-
Citrate Synthase (CS): CS catalyzes the condensation of OAA and acetyl-CoA to form citrate, the first committed step of the TCA cycle.[9][10] This reaction is highly exergonic (ΔG°' ≈ -31.5 kJ/mol) and essentially irreversible, which helps to pull the MDH2 reaction forward by keeping OAA concentrations low.[1][10] The activity of CS is primarily regulated by the availability of its substrates, OAA and acetyl-CoA.[10] It is also subject to allosteric inhibition by its product, citrate, as well as by NADH, ATP, and succinyl-CoA, signaling a high-energy state in the cell.[10][11][12]
-
Pyruvate Carboxylase (PC): PC is a key anaplerotic enzyme that replenishes TCA cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to OAA.[13][14][15][16] This is a critical pathway in tissues with high biosynthetic or gluconeogenic demands, such as the liver and kidney.[13][17] PC requires the allosteric activator acetyl-CoA; a high concentration of acetyl-CoA signals a need for more OAA to enable its entry into the TCA cycle.[15][16]
Transport Across the Inner Mitochondrial Membrane
The inner mitochondrial membrane is impermeable to OAA.[18][19] Therefore, its transport between the mitochondria and the cytosol is accomplished indirectly through shuttle systems that convert OAA into transport-competent molecules.
-
The Malate-Aspartate Shuttle: This is the primary mechanism for moving OAA equivalents and, crucially, reducing equivalents (NADH) across the inner mitochondrial membrane.[19][20][21] The shuttle involves two antiporters and two pairs of isoenzymes located in the mitochondrial matrix and the cytosol/intermembrane space.
-
Cytosolic Reduction: In the cytosol, OAA is reduced to malate by cytosolic malate dehydrogenase (MDH1), oxidizing cytosolic NADH to NAD+.[20][21]
-
Malate Transport: Malate enters the mitochondrial matrix via the malate-α-ketoglutarate antiporter (SLC25A11) in exchange for α-ketoglutarate.[4][20][21]
-
Mitochondrial Oxidation: Inside the matrix, malate is re-oxidized to OAA by mitochondrial malate dehydrogenase (MDH2), reducing mitochondrial NAD+ to NADH.[20][21][22]
-
Transamination: OAA is then transaminated with glutamate by mitochondrial aspartate aminotransferase (GOT2) to form aspartate and α-ketoglutarate.
-
Aspartate Transport: Aspartate is transported out of the matrix into the cytosol via the glutamate-aspartate antiporter (Aralar1/Citrin, SLC25A12/13) in exchange for glutamate.[20][21]
-
Cytosolic Regeneration: In the cytosol, aspartate is transaminated with α-ketoglutarate by cytosolic aspartate aminotransferase (GOT1) to regenerate OAA and glutamate, completing the cycle.
-
This shuttle is essential for linking the cytosolic NADH produced during glycolysis to the mitochondrial electron transport chain in tissues like the heart and liver.[22]
Quantitative Data
The precise quantification of mitochondrial OAA is challenging due to its low concentration and instability. However, studies using advanced techniques have provided valuable estimates.
Table 1: Mitochondrial Oxaloacetate Concentrations
| Tissue/Cell Type | Condition | OAA Concentration (µM) | Reference |
|---|---|---|---|
| Isolated Rat Liver Cells | 1.5 mM Lactate + 0.05 mM Oleate | 5 | [2][3] |
| Isolated Rat Liver Cells | 1.5 mM Lactate + 0.5 mM Oleate | 2 | [2][3] |
| General Estimate | In mitochondrial matrix | < 1 |[1] |
Table 2: Kinetic and Regulatory Parameters of Key Enzymes
| Enzyme | Substrate | Km | Allosteric Inhibitors | Allosteric Activators | Reference |
|---|---|---|---|---|---|
| Pyruvate Carboxylase (PC) | Pyruvate | ~0.5 mM (rat brain) | - | Acetyl-CoA | [23] |
| Citrate Synthase (CS) | Oxaloacetate | Low µM range | ATP, NADH, Citrate, Succinyl-CoA | ADP | [10][12][24] |
| Acetyl-CoA | Low µM range | [10] | |||
| Malate Dehydrogenase 2 (MDH2) | Malate | - | High NADH/NAD+ ratio, Citrate | - | [25] |
| | Oxaloacetate | - | Citrate | - |[25] |
Note: Exact Km values can vary significantly based on species, tissue, and experimental conditions. The table provides approximate values for context.
Experimental Protocols
Studying mitochondrial OAA requires specialized techniques to overcome challenges related to compartmentalization and metabolite instability.
Protocol for Quantification of Mitochondrial OAA
This protocol is adapted from methodologies involving rapid mitochondrial isolation followed by NMR or mass spectrometry.[26][27][28][29]
Objective: To measure the concentration of OAA specifically within the mitochondrial compartment of cultured cells.
Workflow:
-
Cell Culture: Grow cells of interest under desired experimental conditions.
-
Rapid Harvest & Lysis:
-
Aspirate culture medium and quickly wash cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease/phosphatase inhibitors) to swell the cells.
-
Mechanically disrupt the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle, while leaving mitochondria intact. The number of strokes must be optimized to maximize cell lysis while minimizing mitochondrial damage.
-
-
Rapid Mitochondrial Isolation (Immuno-purification):
-
This is a critical step to avoid metabolite leakage or interconversion that occurs during lengthy centrifugation-based methods.[26]
-
For cell lines engineered to express a tag (e.g., HA-tag) on the outer mitochondrial membrane (OMP25-HA), incubate the cell lysate with magnetic beads coated with anti-HA antibodies.[26][29]
-
Place the tube on a magnetic rack to capture the mitochondria-bead complexes. Wash several times with an ice-cold mitochondrial isolation buffer. This entire process should be completed within 10 minutes.[26]
-
-
Metabolite Extraction:
-
Resuspend the isolated mitochondria in an ice-cold extraction solvent (e.g., 80:20 methanol:water).
-
Vortex vigorously and incubate at -20°C or -80°C to precipitate proteins and extract metabolites.
-
Centrifuge at high speed to pellet the protein debris and beads.
-
-
Analysis:
-
Collect the supernatant containing the extracted metabolites.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[27][28]
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Assay for Citrate Synthase Activity
Principle: This assay measures the activity of CS by monitoring the reaction of Coenzyme A (CoA-SH) produced during the condensation of acetyl-CoA and OAA. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, DTNB, acetyl-CoA, and the mitochondrial lysate or purified enzyme.
-
Initiate the reaction by adding the substrate, oxaloacetate.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Relevance to Drug Development
The central role of mitochondrial OAA metabolism makes its regulatory network an attractive area for drug development, particularly in oncology and metabolic diseases.[30][31][32]
-
Cancer Metabolism: Many cancer cells exhibit metabolic reprogramming, with an increased reliance on mitochondrial metabolism for proliferation.[30] Targeting the enzymes that regulate OAA could disrupt the TCA cycle and anaplerosis, thereby starving cancer cells of the energy and biosynthetic precursors they need to grow.[32][33] For instance, inhibiting pyruvate carboxylase could limit the replenishment of OAA, which is critical for rapidly dividing cells.
-
Metabolic Diseases: In conditions like type 2 diabetes, alterations in the malate-aspartate shuttle and TCA cycle flux are observed. Modulating the activity of MDH2 or the transport of OAA equivalents could potentially help restore metabolic flexibility.
-
Targeting Mitochondrial Function: The development of drugs that specifically target mitochondrial processes is a growing field.[31][33][34] Compounds that can alter the mitochondrial NAD+/NADH ratio would indirectly but powerfully influence the concentration of OAA, affecting a wide range of metabolic pathways.
By understanding the intricate regulation of mitochondrial OAA, researchers can identify novel nodes of vulnerability and develop targeted therapies for a host of metabolic and proliferative diseases.
References
- 1. Citrate Synthase - Mechanism [chem.uwec.edu]
- 2. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Malate dehydrogenase: a story of diverse evolutionary radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Oxaloacetate regulates complex II respiration in brown fat: dependence on UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Citrate synthase [nzytech.com]
- 10. proteopedia.org [proteopedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 13. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 16. portlandpress.com [portlandpress.com]
- 17. Mitochondrion - Wikipedia [en.wikipedia.org]
- 18. quora.com [quora.com]
- 19. Transport of oxaloacetate between the mitochondria and the cytosol | Filo [askfilo.com]
- 20. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 21. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. aklectures.com [aklectures.com]
- 23. portlandpress.com [portlandpress.com]
- 24. news-medical.net [news-medical.net]
- 25. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]
- 26. Novel method enables absolute quantification of mitochondrial metabolites | Whitehead Institute [wi.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. Item - Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential-dependent accumulation - figshare - Figshare [figshare.com]
- 29. pnas.org [pnas.org]
- 30. mdpi.com [mdpi.com]
- 31. frontiersin.org [frontiersin.org]
- 32. mdpi.com [mdpi.com]
- 33. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
The Central Role of Oxaloacetic Acid in Amino Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetic acid (OAA), a key intermediate in the citric acid cycle, serves as a critical metabolic hub linking carbohydrate and amino acid metabolism. Its four-carbon backbone is the direct precursor for the aspartate family of amino acids, which includes aspartate, asparagine, methionine, lysine, threonine, and isoleucine. In microorganisms and plants, these biosynthetic pathways are essential for life, as several of these amino acids are essential for animals, which lack the ability to synthesize them de novo. Understanding the intricate enzymatic reactions and regulatory networks that govern the conversion of oxaloacetate into this diverse group of amino acids is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biochemical pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations.
From Oxaloacetate to Aspartate: The Gateway Reaction
The journey from oxaloacetate to the aspartate family of amino acids begins with a single, crucial transamination reaction. This reversible reaction is catalyzed by aspartate aminotransferase (AAT), also known as glutamate-oxaloacetate transaminase (GOT).
Signaling Pathway: Conversion of Oxaloacetate to Aspartate
The Role of Oxaloacetic Acid in Cancer Cell Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the multifaceted role of oxaloacetic acid (OAA) in the metabolic landscape of cancer cells. It details OAA's function as a central metabolic node and its potential as a therapeutic agent. The guide includes quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.
Introduction: this compound as a Key Metabolic Intermediate
This compound (OAA), a four-carbon dicarboxylic acid, is a critical intermediate in numerous metabolic processes essential for cellular function.[1] In the context of oncology, OAA has garnered significant attention for its ability to modulate the unique metabolic phenotype of cancer cells.[2][3] Cancer cells are characterized by profound metabolic reprogramming, most notably the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation (OXPHOS) for energy production.[4][5] OAA sits at the crossroads of several major pathways, including the tricarboxylic acid (TCA) cycle, gluconeogenesis, amino acid synthesis, and fatty acid synthesis, making it a pivotal player in cellular bioenergetics and biosynthesis.[1][2] This guide will dissect the intricate roles of OAA in cancer cell metabolism and explore its therapeutic potential.
OAA's Central Role in the Tricarboxylic Acid (TCA) Cycle
OAA is fundamentally linked to cellular energy production through the TCA cycle. It condenses with acetyl-CoA to form citrate in a reaction catalyzed by citrate synthase, initiating the cycle.[6][7] The regeneration of OAA from malate, catalyzed by malate dehydrogenase (MDH2) in the mitochondria, is essential for each turn of the cycle, which generates ATP and reducing equivalents (NADH and FADH2).[2][8] In cancer cells, the integrity and flux of the TCA cycle are crucial not only for energy but also for providing precursors for biosynthesis.[4]
Reversal of the Warburg Effect
One of the most significant anti-cancer properties of OAA is its ability to counteract the Warburg effect.[2] OAA achieves this through several mechanisms:
-
Inhibition of Lactate Dehydrogenase A (LDHA): OAA competitively inhibits LDHA, the enzyme responsible for converting pyruvate to lactate.[9] This reduces lactate accumulation, which is known to promote an acidic tumor microenvironment that facilitates invasion and metastasis.[4]
-
Promotion of Oxidative Phosphorylation (OXPHOS): By replenishing TCA cycle intermediates, OAA enhances mitochondrial respiration and OXPHOS.[4][10] This shifts the metabolic balance away from glycolysis and towards more efficient energy production, a state less favorable for rapid cancer cell proliferation.[4] Studies have shown that the anti-cancer effect of OAA is linked to the enhancement of OXPHOS.[2]
Anaplerosis and Cataplerosis: Maintaining Metabolic Homeostasis
Cancer cells have a high demand for metabolic intermediates to support rapid proliferation. OAA plays a dual role in this context through anaplerosis (replenishing TCA cycle intermediates) and cataplerosis (drawing intermediates out for biosynthesis).
-
Anaplerosis: The replenishment of the TCA cycle pool is critical for sustained energy production and biosynthesis. OAA is a key anaplerotic substrate.[6] Major anaplerotic pathways that generate OAA include:
-
Pyruvate Carboxylation: Pyruvate carboxylase (PC) catalyzes the ATP-dependent conversion of pyruvate to OAA, a crucial reaction, especially when glutamine is limited.[11][12][13]
-
Glutaminolysis: Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle and can be converted to OAA.[14]
-
Aspartate Transamination: Aspartate can be transaminated to form OAA.[11]
-
-
Cataplerosis: OAA is a precursor for several biosynthetic pathways. It can be converted to aspartate for nucleotide and amino acid synthesis or to phosphoenolpyruvate (PEP) for gluconeogenesis.[1] This cataplerotic flux is essential for producing the building blocks required by proliferating cancer cells.
Interplay with Aspartate Metabolism and Redox Balance
The metabolism of OAA is intricately linked to the synthesis of aspartate and the maintenance of cellular redox homeostasis, primarily through the malate-aspartate shuttle. This shuttle involves cytosolic (MDH1, GOT1) and mitochondrial (MDH2, GOT2) isoenzymes.
-
Aspartate Synthesis: In the mitochondria, OAA is a direct precursor to aspartate via the enzyme glutamic-oxaloacetic transaminase 2 (GOT2).[15] Aspartate is crucial for proliferating cells as a building block for proteins and a key substrate for nucleotide synthesis.[15] Aspartate availability can be a limiting factor for cancer cell growth, especially under conditions of impaired mitochondrial respiration (hypoxia).[16][17]
-
Redox Shuttling: The malate-aspartate shuttle transfers NADH reducing equivalents from the cytosol into the mitochondria. Cytosolic OAA is reduced to malate by MDH1, consuming NADH. Malate enters the mitochondria and is re-oxidized to OAA by MDH2, generating NADH for the electron transport chain.[18] This process is vital for sustaining high rates of glycolysis by regenerating cytosolic NAD+.[19] The GOT1/GOT2-catalyzed transamination reactions are also integral to this shuttle.[10][20]
OAA as a Signaling Molecule
Beyond its metabolic functions, OAA can act as a signaling molecule, influencing pathways that regulate cancer cell growth and survival. Treatment with OAA has been shown to suppress the Akt/HIF-1α signaling pathway.[2][10]
-
Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. OAA treatment can decrease the phosphorylation of Akt, thereby inhibiting its activity.[10]
-
HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cancer cells to adapt to hypoxic conditions, partly by upregulating glycolytic enzymes. By suppressing Akt and promoting OXPHOS, OAA leads to a decrease in HIF-1α expression, further contributing to the inhibition of glycolysis.[10]
-
JNK/c-Jun-FoxO1 Axis: In liver cancer cells, OAA activates the JNK/c-Jun pathway, which enhances the activity of the transcription factor FoxO1.[21] FoxO1 promotes a shift from glycolysis toward gluconeogenesis and induces apoptosis.[21]
Quantitative Data on OAA's Anti-Cancer Effects
Several studies have quantified the effects of OAA on cancer cells, providing a data-driven basis for its therapeutic potential.
Table 1: In Vitro Effects of this compound on Cancer Cells
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| IC50 | HepG2 (Hepatocellular Carcinoma) | 24h OAA | 56.2 ± 1.03 mM | [2][8][22] |
| IC50 | HCC (Hepatocellular Carcinoma) | Dose ranging | 1.7 - 2.4 mM | [3][23] |
| ATP Production | HepG2 | 50 mM OAA for 24h | 45.61 ± 7.61% of control | [2] |
| Glucose Consumption | HepG2 | 50 mM OAA for 24h | 78.22 ± 6.45% of control | [2] |
| Enzyme Activity | HepG2 (Tumor Tissue) | OAA Treatment | HK: ↓ 20.15%PFK: ↓ 28.72%LDH: ↓ 41.58% | [2] |
| Enzyme Activity | HepG2 | 50 mM OAA for 24h | COX I: ↑ 1.41-foldCOX II: ↑ 1.31-fold | [2] |
| Caspase 3 Activity | HepG2 | 50 mM OAA | ↑ 1.42-fold |[2] |
Table 2: In Vivo Effects of this compound in a HepG2 Xenograft Model
| Parameter | Measurement | Result | Reference |
|---|---|---|---|
| Tumor Weight | Average tumor weight vs. control | 42.76 ± 11.99% of control | [2] |
| Apoptosis | TUNEL-positive cells vs. control | 4.33 ± 3.37-fold increase |[2] |
Table 3: Metabolic Flux Analysis in Glioblastoma (GBM) Cells with OAA Treatment
| Isotopic Tracer | Metabolite Pool | Change in 13C Labeling vs. Control | Reference |
|---|---|---|---|
| [U-13C]Glucose | Pyruvate (M+3) | ↓ 19.7% | [6][16] |
| Lactate (M+3) | ↓ 48.8% | [6][16] | |
| Citrate (M+2) | ↓ 20.5% | [6][16] | |
| Glutamate (M+2) | ↓ 23.9% | [6][16] | |
| [U-13C]Glutamine | Malate (M+4) | ↓ 8.8% | [18][23] |
| Aspartate (M+4) | ↓ 9.2% | [18][23] |
| | Citrate (M+4) | ↓ 9.5% |[18][23] |
Experimental Protocols
This section provides an overview of key methodologies used to investigate the effects of OAA on cancer cell metabolism.
Cell Culture and Viability Assays
-
Cell Lines: HepG2 (human hepatocellular carcinoma) and patient-derived glioblastoma (GBM) cells are commonly used.[2][6]
-
Culture Conditions: Cells are typically grown in DMEM supplemented with fetal bovine serum (FBS), glucose, and glutamine. For OAA treatment, OAA powder is dissolved in PBS, pH adjusted to ~7.0, and added to the culture medium at desired concentrations (e.g., 2 mM for long-term culture, up to 70 mM for acute treatments).[2][6]
-
MTT Assay for Viability:
-
Seed cells in 96-well plates.
-
Treat with a gradient of OAA concentrations for a specified time (e.g., 24 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[2][8]
-
In Vivo Xenograft Model
-
Animal Model: Four-week-old female BALB/cA nude mice are typically used.[2]
-
Tumor Implantation: A suspension of cancer cells (e.g., 2 x 107 HepG2 cells) is injected subcutaneously into the flank of the mice.[2]
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into control and treatment groups. OAA is administered, often via intraperitoneal (i.p.) injection, at a specified dose (e.g., 1 g/kg daily). The control group receives a vehicle (e.g., saline).[2][11]
-
Monitoring and Analysis: Tumor volume is measured regularly (e.g., with calipers). At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, TUNEL assay).[2]
Apoptosis Detection (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]
-
Procedure for Tissue Sections:
-
Preparation: Prepare paraffin-embedded tissue sections from excised tumors. Dewax and rehydrate the sections.
-
Permeabilization: Treat with Proteinase K to permeabilize the tissue.
-
Labeling: Incubate the sections with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Stain cell nuclei with a counterstain like DAPI (blue fluorescence).
-
Imaging: Visualize the sections using a fluorescence microscope. Apoptotic cells will show green fluorescence, while all nuclei will show blue fluorescence. The apoptotic index can be quantified by calculating the ratio of green to blue cells.[2][7][22]
-
Metabolic Flux Analysis using 13C Isotope Tracing
-
Principle: Stable isotope tracers, such as [U-13C]glucose or [U-13C]glutamine, are used to track the flow of carbon atoms through metabolic pathways. The distribution of 13C in downstream metabolites is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]
-
Experimental Workflow:
-
Sample Protocol for [U-13C]Glucose Tracing in GBM Cells:
-
Culture patient-derived GBM cells in DMEM containing 15 mM glucose, supplemented with 2 mM OAA for 10 days.[6][16]
-
Six hours prior to harvesting, replace the medium with one containing [U-13C]glucose.[6][16]
-
Harvest the cells, quench metabolism, and extract metabolites.
-
Analyze the extracts by GC-MS to determine the mass isotopomer distribution of key metabolites like lactate, pyruvate, citrate, and glutamate.[6][16]
-
Conclusion and Future Directions
This compound is a central hub in cancer cell metabolism with a demonstrated ability to counteract the Warburg effect, induce apoptosis, and inhibit tumor growth. Its mechanisms of action are multifaceted, involving direct enzyme inhibition, modulation of anaplerotic and cataplerotic fluxes, maintenance of redox balance, and regulation of key oncogenic signaling pathways. The quantitative data and experimental evidence presented in this guide underscore the potential of OAA as a therapeutic agent. Future research should focus on optimizing the delivery and stability of OAA, potentially through formulations like anhydrous enol-oxaloacetate, and exploring its efficacy in combination with standard chemotherapies and other metabolic inhibitors to develop novel and effective anti-cancer strategies.[5][21]
References
- 1. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of Oxaloacetate (Cronaxal): ancillary support in cancer care – BMS Clinic [bmsclinic.com.hk]
- 5. CBMT-49. OXALOACETATE ALTERS GLUCOSE METABOLISM IN GLIOBLASTOMA: 13C ISOTOPOMER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaloacetate enhances and accelerates regeneration in young mice by promoting proliferation and mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxaloacetate Ameliorates Chemical Liver Injury via Oxidative Stress Reduction and Enhancement of Bioenergetic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FSMP-02. CHANGES IN GLUTAMINE METABOLISM INDUCED BY OXALOACETATE IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties and Structure of Oxaloacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a cornerstone of intermediary metabolism. This dicarboxylic acid plays a pivotal role in numerous biochemical pathways, including the citric acid cycle, gluconeogenesis, and the synthesis of amino acids.[1][2][3] Its central position in cellular energetics and biosynthesis makes it a molecule of significant interest for researchers in biochemistry, medicine, and drug development. This guide provides a comprehensive overview of the structure, biochemical properties, and analytical methodologies related to this compound, tailored for a scientific audience.
Structure and Physicochemical Properties
This compound is a C4-dicarboxylic acid with the chemical formula C₄H₄O₅.[1][4][5] It exists in equilibrium between its keto and enol tautomers, with the enol forms exhibiting notable stability.[1][6] This tautomerization is catalyzed by the enzyme oxaloacetate tautomerase.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₄O₅ | [1][4][5] |
| Molecular Weight | 132.07 g/mol | [1][4] |
| IUPAC Name | 2-oxobutanedioic acid | [4] |
| CAS Number | 328-42-7 | [5][7] |
| Melting Point | 161 °C (decomposes) | [1] |
| pKa Values | pKa₁ = 2.22, pKa₂ = 3.89, pKa (enol) = 13.03 | [1][8] |
| Solubility | Soluble in water (100 mg/mL), ethanol (15 mg/ml), DMSO (15 mg/ml) | [5][9][10][11] |
| Appearance | Off-white crystalline powder | [4] |
Stability: this compound is notably unstable in solution, where it spontaneously decarboxylates to form pyruvate.[6] This degradation is accelerated by increased temperature and the presence of certain metal ions.[6][12] For experimental purposes, it is recommended to prepare aqueous solutions of OAA fresh and keep them on ice.[9] Long-term storage of the solid form should be at -20°C.[10][11][13]
Core Biochemical Roles
Oxaloacetate is a critical intermediate in several central metabolic pathways, functioning as a link between carbohydrate, lipid, and amino acid metabolism.
The Citric Acid Cycle (Krebs Cycle)
The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[3][14] Oxaloacetate is a key component of this cycle, serving as the acceptor molecule for the two-carbon acetyl group from acetyl-CoA to form citrate, a six-carbon molecule.[3][14] This initial reaction, catalyzed by citrate synthase, initiates the cycle.[3] Through a series of oxidative decarboxylations, the citrate is processed, regenerating oxaloacetate at the end of the cycle to continue the process.[8]
Gluconeogenesis
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.[12] This process is crucial for maintaining blood glucose levels during fasting or intense exercise.[3] In the mitochondria, pyruvate is carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase.[12][15] To be transported into the cytosol where the remainder of gluconeogenesis occurs, oxaloacetate is first reduced to malate.[12] In the cytosol, malate is re-oxidized to oxaloacetate, which is then converted to phosphoenolpyruvate (PEP) by PEP carboxykinase (PEPCK).[12]
References
- 1. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Faculty Collaboration Database - Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis. Hum Mol Genet 2014 Dec 15;23(24):6528-41 [fcd.mcw.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. Oxaloacetate Synthesis: Techniques for Enhanced Stability [eureka.patsnap.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 15. depts.washington.edu [depts.washington.edu]
Methodological & Application
Application Notes and Protocols for the Quantification of Oxaloacetate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetate (OAA) is a critical intermediate metabolite in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, gluconeogenesis, the urea cycle, and amino acid synthesis.[1] Its concentration in tissues is a key indicator of metabolic flux and energy status. Accurate quantification of oxaloacetate in tissue samples is therefore essential for research in metabolic diseases, drug development, and understanding fundamental biochemical processes. However, the inherent instability of oxaloacetate, which readily decarboxylates to pyruvate, presents a significant challenge for its accurate measurement.[2][3] This document provides detailed application notes and protocols for various methods to quantify oxaloacetate in tissue samples, ensuring reliable and reproducible results.
Data Presentation: Comparison of Quantification Methods
The selection of an appropriate method for oxaloacetate quantification depends on the required sensitivity, specificity, available equipment, and sample throughput. Below is a summary of common techniques with their key quantitative parameters.
| Method | Principle | Sample Type | Detection Range | Reported Tissue Concentration (Rat Liver) | Advantages | Disadvantages |
| Colorimetric Assay | Enzymatic conversion of OAA to pyruvate, which generates a colored product.[4] | Tissue homogenates, cell lysates | 7–400 µM[4] | - | Simple, high-throughput, uses standard plate reader. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric Assay | Enzymatic conversion of OAA to pyruvate, which generates a fluorescent product.[4] | Tissue homogenates, cell lysates | 1–40 µM[4] | - | High sensitivity, high-throughput. | Requires a fluorescence plate reader, potential for interference from fluorescent compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotope dilution with labeled internal standard, derivatization to a stable oxime, and detection by GC-MS.[5] | Blood, tissue homogenates | Detection limit: 0.05 nmol[5] | - | High sensitivity and specificity, provides structural confirmation. | Complex sample preparation, requires specialized equipment and expertise. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography and detection by mass spectrometry.[6][7] | Body fluids, tissue homogenates, cell cultures | Detection limit: <60 nM for most TCA intermediates[6] | 2-5 µM (mitochondrial)[8][9] | High sensitivity and specificity, can measure multiple metabolites simultaneously. | Requires sophisticated instrumentation and method development. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by reversed-phase or ion-exchange chromatography and detection by UV absorbance.[10][11] | Food and beverage, potential for biological samples | Analyte dependent | - | Widely available, robust. | Lower sensitivity compared to MS methods, potential for co-elution and interference. |
Experimental Protocols
I. General Tissue Preparation Protocol
Critical Consideration: Oxaloacetate is highly unstable. All steps must be performed rapidly on ice or at 4°C to minimize degradation.[2][3]
-
Tissue Collection: Rapidly excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store samples at -80°C until processing.
-
Homogenization:
-
Weigh the frozen tissue (~20-50 mg).
-
On ice, add 5-10 volumes of ice-cold extraction buffer (e.g., PBS, or a specific assay buffer from a commercial kit) to the tissue in a pre-chilled tube.
-
Homogenize the tissue using a pre-chilled tissue homogenizer (e.g., Dounce or mechanical homogenizer) until no visible tissue clumps remain.
-
-
Deproteinization (Essential for many assays):
-
Method A: Spin Filters: Use a 10 kDa molecular weight cut-off (MWCO) spin filter. Centrifuge the homogenate according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes at 4°C). The filtrate contains the deproteinized sample.
-
Method B: Perchloric Acid (PCA) Precipitation:
-
Add an equal volume of ice-cold 1 M perchloric acid to the homogenate.
-
Vortex and incubate on ice for 5-10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
Neutralize the supernatant by adding ice-cold 2 M KHCO₃.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the KClO₄ precipitate. The supernatant is the deproteinized sample.
-
-
II. Colorimetric/Fluorometric Assay Protocol (Based on Commercial Kits)
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare standards, assay buffer, enzyme mix, and probe solution as described in the kit manual.
-
Standard Curve: Prepare a standard curve using the provided oxaloacetate standard.
-
Assay Procedure:
-
Add 20-50 µL of the deproteinized sample and standards to a 96-well plate.
-
Add the reaction mix (containing the enzyme and probe) to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 530/585 nm for the fluorometric assay using a microplate reader.
-
-
Calculation: Determine the oxaloacetate concentration in the samples from the standard curve.
III. LC-MS/MS Protocol for TCA Cycle Intermediates (Adaptable for Oxaloacetate)
This protocol is a general guideline for the analysis of TCA cycle intermediates and should be optimized for your specific instrument and tissue type.[6][7]
-
Sample Extraction:
-
Perform tissue homogenization and deproteinization as described in the General Tissue Preparation Protocol. Perchloric acid precipitation is a common method for LC-MS sample preparation.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the polar TCA cycle intermediates.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for oxaloacetate and a labeled internal standard.
-
Instrument Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your instrument's specifications.
-
-
Data Analysis: Quantify oxaloacetate by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Visualizations
Caption: Experimental workflow for oxaloacetate quantification in tissue samples.
Caption: The Malate-Aspartate shuttle, a key pathway involving oxaloacetate.
References
- 1. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential‐dependent accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scioninstruments.com [scioninstruments.com]
- 11. shimadzu.com [shimadzu.com]
Application Note: Quantification of Oxaloacetate in Biological Samples Using a Microplate Reader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxaloacetate (OAA) is a crucial intermediate metabolite in numerous key cellular processes, including the citric acid (TCA) cycle, gluconeogenesis, the urea cycle, and amino acid synthesis.[1][2] Its concentration can be indicative of the metabolic state of cells and tissues. This application note provides a detailed protocol for the quantification of oxaloacetate in various biological samples using a commercially available oxaloacetate assay kit with a microplate reader. The assay is based on an enzymatic reaction that ultimately produces a colored or fluorescent product, the intensity of which is directly proportional to the oxaloacetate concentration in the sample.[2][3][4][5]
Principle of the Assay
The assay principle involves the conversion of oxaloacetate to pyruvate. This pyruvate is then utilized in an enzyme-coupled reaction to generate a product that can be measured colorimetrically (at ~570 nm) or fluorometrically (at Ex/Em = 535/587 nm).[2][3][5] The amount of signal generated is proportional to the amount of oxaloacetate present in the sample.
Materials and Equipment
-
Oxaloacetate Assay Kit (containing OAA Assay Buffer, OAA Probe/Dye, OAA Enzyme Mix, Developer, and OAA Standard)
-
96-well clear flat-bottom microplate (for colorimetric assay)
-
96-well black flat-bottom microplate (for fluorometric assay)
-
Microplate reader capable of measuring absorbance at 570 nm and fluorescence at Ex/Em = 535/587 nm
-
Pipettes and pipette tips
-
Microcentrifuge
-
Homogenizer or sonicator
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filters
-
Reagent-grade water (dH₂O)
-
Phosphate Buffered Saline (PBS)
-
Perchloric Acid (PCA), 1N
-
Potassium Bicarbonate (KHCO₃), 3M
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate results. It is important to minimize the degradation of oxaloacetate, which is known to be unstable.[6][7] All steps should be performed on ice.
a) Tissues and Cells:
-
Homogenize tissue (e.g., 10-20 mg) or cells (e.g., 1-2 x 10⁶) in 100-200 µL of cold OAA Assay Buffer or PBS.[5]
-
Centrifuge the homogenate at 10,000-15,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[3]
-
Deproteinization: It is recommended to deproteinize the sample supernatant as proteins can interfere with the assay.[5]
-
Using Spin Filters: Pass the supernatant through a 10 kDa MWCO spin filter.[5]
-
Using Perchloric Acid (PCA):
-
Add 2 µL of 1N PCA per mg of the original sample to the homogenate. Keep the sample cold.[3]
-
Vortex and centrifuge at 10,000 x g for 5-10 minutes.
-
Neutralize the supernatant by adding 3M KHCO₃. Add small aliquots and vortex until bubble evolution ceases.[3]
-
Place on ice for 5 minutes and then centrifuge to pellet the potassium perchlorate (KClO₄).[3]
-
-
-
The cleared, deproteinized supernatant is ready for the assay.
b) Serum and Plasma:
-
For serum, collect blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 2,500 x g for 20 minutes at 4°C.[4]
-
For plasma, collect blood with an anticoagulant (e.g., heparin or citrate) and centrifuge at 2,000 x g for 10 minutes at 4°C.[4]
-
Deproteinize the serum or plasma using a 10 kDa spin filter as described above.[4][5]
c) Cell Culture Supernatant:
-
Centrifuge the cell culture supernatant to remove any cells or debris.
-
Avoid using media with high concentrations of pyruvate (e.g., DMEM, F-12), as this can cause high background.[4][5]
Reagent Preparation
-
OAA Assay Buffer: Warm to room temperature before use.[3]
-
OAA Standard: Reconstitute the lyophilized OAA Standard with dH₂O to create a stock solution (e.g., 100 mM).[3] Keep on ice and use within a few hours, as oxaloacetate is unstable in solution.[3][6] Store at -20°C for longer-term use.
-
OAA Probe/Dye and Enzyme Mix/Developer: Reconstitute according to the kit manufacturer's instructions. Often, this involves adding OAA Assay Buffer or DMSO.[3] Protect from light.
Standard Curve Preparation
Prepare a standard curve for each assay. The following tables provide an example for both colorimetric and fluorometric assays.
Table 1: Oxaloacetate Standard Curve Preparation (Colorimetric)
| Well | Volume of 1 nmol/µL OAA Standard (µL) | Volume of OAA Assay Buffer (µL) | Final Amount (nmol/well) |
| 1 | 0 | 50 | 0 |
| 2 | 2 | 48 | 2 |
| 3 | 4 | 46 | 4 |
| 4 | 6 | 44 | 6 |
| 5 | 8 | 42 | 8 |
| 6 | 10 | 40 | 10 |
Table 2: Oxaloacetate Standard Curve Preparation (Fluorometric)
| Well | Volume of 0.1 nmol/µL OAA Standard (µL) | Volume of OAA Assay Buffer (µL) | Final Amount (nmol/well) |
| 1 | 0 | 50 | 0 |
| 2 | 2 | 48 | 0.2 |
| 3 | 4 | 46 | 0.4 |
| 4 | 6 | 44 | 0.6 |
| 5 | 8 | 42 | 0.8 |
| 6 | 10 | 40 | 1.0 |
Assay Procedure
-
Add 1-50 µL of your prepared sample to duplicate wells of a 96-well plate.
-
Adjust the volume of all standard and sample wells to 50 µL with OAA Assay Buffer.[3]
-
Sample Blank/Control: For samples that may contain pyruvate, prepare a parallel sample well that will not receive the OAA Enzyme Mix. This will be used to subtract the background signal from pyruvate.[3]
-
Reaction Mix Preparation: Prepare a master mix of the reaction components according to the kit's instructions. A typical reaction mix for each well might consist of:
-
OAA Assay Buffer
-
OAA Probe/Dye
-
Developer
-
OAA Enzyme Mix
-
-
Add 50 µL of the Reaction Mix to each standard and sample well. For the sample blank wells, add a reaction mix that omits the OAA Enzyme Mix.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.[4]
-
Measure the absorbance at 570 nm (for the colorimetric assay) or fluorescence at Ex/Em = 535/587 nm (for the fluorometric assay) using a microplate reader.[3][5]
Data Presentation and Analysis
-
Background Subtraction: Subtract the reading of the 0 nmol/well standard (blank) from all other standard and sample readings.[3]
-
Sample Background Correction: If a sample blank was used, subtract the reading of the sample blank from the corresponding sample reading.[3]
-
Standard Curve: Plot the background-corrected readings for the standards against the known amount of oxaloacetate (nmol/well). Generate a linear regression line and determine the equation of the line (y = mx + c).
-
Calculate Oxaloacetate Concentration: Use the equation from the standard curve to calculate the amount of oxaloacetate in your samples.
Sample Calculation:
Oxaloacetate (nmol) = (Corrected Sample Reading - y-intercept) / slope
To express the concentration in your original sample:
Concentration (nmol/mL or mM) = (Oxaloacetate amount from curve (nmol)) / (Volume of sample added to well (µL)) * 1000
Table 3: Example Data for a Colorimetric Assay
| Sample | OD 570 nm | Corrected OD 570 nm | Calculated OAA (nmol) | OAA Concentration (mM) |
| Blank (0 nmol) | 0.150 | 0.000 | 0.00 | 0.00 |
| Standard (2 nmol) | 0.350 | 0.200 | 2.00 | - |
| Standard (4 nmol) | 0.550 | 0.400 | 4.00 | - |
| Standard (6 nmol) | 0.750 | 0.600 | 6.00 | - |
| Standard (8 nmol) | 0.950 | 0.800 | 8.00 | - |
| Standard (10 nmol) | 1.150 | 1.000 | 10.00 | - |
| Sample 1 (10 µL) | 0.450 | 0.300 | 3.00 | 0.30 |
| Sample 2 (10 µL) | 0.650 | 0.500 | 5.00 | 0.50 |
Visualizations
Signaling Pathway: Role of Oxaloacetate in the Citric Acid Cycle
Caption: The central role of Oxaloacetate in the Citric Acid (TCA) Cycle.
Experimental Workflow
Caption: General workflow for the oxaloacetate assay using a microplate reader.
References
Fluorometric Methods for the Quantitative Determination of Oxaloacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetic acid (OAA) is a critical intermediate in numerous metabolic pathways, including the citric acid cycle (TCA cycle), gluconeogenesis, and amino acid biosynthesis.[1][2][3] Its concentration is a key indicator of cellular metabolic status and can be relevant in various fields of research, from fundamental metabolism studies to drug development targeting metabolic disorders. This document provides detailed application notes and protocols for the fluorometric measurement of this compound, offering high sensitivity and specificity for robust quantitative analysis in diverse biological samples.
The primary methods for fluorometric detection of this compound are indirect, relying on enzyme-coupled reactions that stoichiometrically produce or consume a fluorescent molecule. This document will focus on two such well-established methods:
-
Enzyme-Coupled Assay with Fluorescent Product Formation: This is the most common approach, where OAA is converted to pyruvate, leading to the generation of hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a fluorogenic probe, such as Amplex Red, to produce a highly fluorescent product, resorufin.
-
Enzyme-Coupled Assay with Fluorescent Substrate Consumption: This method utilizes the reverse reaction of malate dehydrogenase. In the presence of excess NADH, malate dehydrogenase catalyzes the reduction of OAA to L-malate, consuming the fluorescent NADH in the process. The rate of decrease in NADH fluorescence is proportional to the initial OAA concentration.
Data Presentation: Comparison of Fluorometric Methods
The following table summarizes the key quantitative parameters of the two primary fluorometric methods for this compound measurement, based on commercially available assay kits.
| Parameter | Enzyme-Coupled Assay with Amplex Red | Enzyme-Coupled Assay with NADH Consumption |
| Principle | OAA → Pyruvate → H₂O₂ → Resorufin (Fluorescent Product) | OAA + NADH → L-Malate + NAD⁺ (Fluorescent Substrate Consumption) |
| Fluorometric Change | Increase in fluorescence | Decrease in fluorescence |
| Typical Excitation | 530-540 nm[1][2][4] | ~340 nm[5] |
| Typical Emission | 585-590 nm[1][2][4] | ~470 nm[5] |
| Linear Detection Range | 1 - 40 µM[2][4] | Method-dependent, adaptable by varying NADH concentration |
| Detection Limit | ~1 µM[2] | Dependent on instrument sensitivity for detecting small changes in fluorescence |
| Assay Time | 20 - 60 minutes[1][2] | Typically faster, reaction can be monitored in real-time |
| Common Samples | Plasma, serum, tissue, culture media[2] | Purified systems, tissue extracts[6] |
Method 1: Enzyme-Coupled Assay with Fluorescent Product Formation (Amplex Red)
This method offers high sensitivity and is widely available in kit format. The principle involves a two-step enzymatic reaction. First, oxaloacetate is decarboxylated to pyruvate by oxaloacetate decarboxylase (ODC). Subsequently, pyruvate is oxidized by pyruvate oxidase, producing hydrogen peroxide (H₂O₂). In the final detection step, horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and a fluorogenic probe (e.g., Amplex Red) to yield a stable and highly fluorescent product, resorufin. The increase in fluorescence is directly proportional to the amount of this compound in the sample.
Signaling Pathway Diagram
Caption: Enzymatic cascade for the fluorometric detection of this compound using Amplex Red.
Experimental Protocol
This protocol is a generalized procedure based on commercially available kits.[1][7]
Materials:
-
Oxaloacetate Assay Buffer (e.g., 100 mM Tris or phosphate buffer, pH 7.2-7.5)
-
Oxaloacetate Decarboxylase (ODC)
-
Pyruvate Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Dimethyl sulfoxide (DMSO)
-
This compound standard
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
Sample deproteinization kit (e.g., 10 kDa MWCO spin filters), if necessary
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex Red in DMSO. Store protected from light.
-
Reconstitute ODC, Pyruvate Oxidase, and HRP in assay buffer to their respective stock concentrations as recommended by the supplier.
-
Prepare a 10 mM stock solution of this compound in distilled water. Due to its instability in solution, it is recommended to prepare this fresh.[6]
-
-
Standard Curve Preparation:
-
Create a series of this compound standards by diluting the 10 mM stock solution in the assay buffer. A typical range for the standard curve is 0 µM to 40 µM.
-
-
Sample Preparation:
-
For biological samples such as serum, plasma, or tissue homogenates, deproteinization may be necessary to remove interfering enzymes. Use a 10 kDa MWCO spin filter for this purpose.
-
Dilute samples as needed to ensure the OAA concentration falls within the linear range of the assay.
-
-
Assay Reaction:
-
Prepare a working solution containing the enzymes and the fluorescent probe. The final concentrations in the reaction mixture should be optimized, but typical concentrations are in the range of 50 µM Amplex Red, 0.1 U/mL HRP, and optimized concentrations of ODC and pyruvate oxidase.
-
Add 50 µL of each standard or sample to separate wells of the 96-well plate.
-
Add 50 µL of the working solution to each well.
-
For samples that may contain endogenous pyruvate, a sample blank can be prepared by omitting the ODC from the working solution.[7]
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at approximately 540 nm and emission at approximately 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank (0 µM OAA) from all other readings.
-
Plot the fluorescence intensity as a function of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Method 2: Enzyme-Coupled Assay with Fluorescent Substrate (NADH) Consumption
This method is based on the catalytic activity of malate dehydrogenase (MDH), which reduces oxaloacetate to L-malate in the presence of NADH.[5][6] NADH is a naturally fluorescent molecule, while its oxidized form, NAD⁺, is non-fluorescent. By measuring the decrease in fluorescence at the emission wavelength of NADH, the concentration of oxaloacetate can be determined.
Signaling Pathway Diagram
Caption: Reaction scheme for the fluorometric determination of OAA via NADH consumption.
Experimental Protocol
This protocol is adapted from procedures for measuring malate dehydrogenase activity.[5]
Materials:
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Malate Dehydrogenase (MDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
This compound standard
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADH (e.g., 1-2 mM) in the assay buffer. The exact concentration should be determined spectrophotometrically (A340, ε = 6.22 mM⁻¹cm⁻¹).
-
Reconstitute MDH in cold assay buffer to a working concentration (e.g., 0.2–0.5 units/mL).
-
Prepare a fresh stock solution of this compound in distilled water.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards in the assay buffer. The concentration range will depend on the expected sample concentrations.
-
-
Sample Preparation:
-
Prepare biological samples as described in Method 1, including deproteinization if necessary.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the sample or standard.
-
Add the NADH solution to a final concentration that gives a robust fluorescent signal (e.g., 10-100 µM).
-
Initiate the reaction by adding the MDH solution.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader and monitor the decrease in fluorescence over time, with excitation at approximately 340 nm and emission at approximately 470 nm.[5] The measurement can be taken in kinetic mode or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each standard and sample (initial fluorescence minus final fluorescence).
-
Plot the ΔF as a function of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Concluding Remarks
The choice between these two fluorometric methods will depend on the specific experimental requirements, including the nature of the sample, the required sensitivity, and the available instrumentation. The Amplex Red-based method is generally more sensitive and is readily available in optimized commercial kits, making it a convenient choice for a wide range of applications. The NADH consumption method, while potentially faster, may be more susceptible to interference from other NADH-utilizing enzymes in the sample and requires a plate reader capable of UV excitation. For both methods, careful sample preparation and the use of appropriate controls are crucial for obtaining accurate and reproducible results in the study of metabolism and drug development.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Determination of the Catalytic Mechanism for Mitochondrial Malate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
Application Notes: Oxaloacetate in Mitochondrial Biogenesis Research
Introduction
Oxaloacetate (OAA) is a critical metabolic intermediate in several key cellular pathways, including the Krebs cycle, gluconeogenesis, and amino acid synthesis.[1][2] Emerging research has identified OAA as a potent activator of mitochondrial biogenesis, the process by which cells increase their mitochondrial mass.[1][3] This has significant therapeutic potential for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases, metabolic disorders, and age-related decline.[1][4] OAA acts as a bioenergetic agent, modulating cellular energy levels and activating signaling cascades that promote the generation of new mitochondria.[1] These notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for investigating the role of oxaloacetate in mitochondrial biogenesis.
Mechanism of Action: Signaling Pathways
Oxaloacetate stimulates mitochondrial biogenesis primarily through the activation of the Peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC-1α) signaling cascade.[1][3] OAA administration leads to an increase in the phosphorylation of AMP-activated protein kinase (AMPK) and p38 mitogen-activated protein kinase (p38 MAPK).[1][5] Both AMPK and p38 MAPK are known to phosphorylate and activate PGC-1α.[1][6][7]
Simultaneously, OAA treatment enhances the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of the PGC-1α gene itself.[1][5] The activated and upregulated PGC-1α then translocates to the nucleus where it co-activates key transcription factors, including Nuclear Respiratory Factor 1 (NRF1) and Estrogen-Related Receptor α (ERRα).[1][8] This co-activation drives the transcription of nuclear genes encoding mitochondrial proteins, such as mitochondrial transcription factor A (TFAM) and cytochrome c oxidase subunit 4 isoform 1 (COX4I1), ultimately leading to the synthesis of new mitochondria.[1][5]
Beyond its direct impact on mitochondrial synthesis, OAA's influence on cellular bioenergetics also activates pro-growth insulin signaling pathways and reduces neuroinflammation, effects that collectively support improved cellular health and function.[1]
Quantitative Data Summary
Data from in vivo studies in C57Bl/6 mice treated with intraperitoneal OAA (1-2 g/kg/day for 1-2 weeks) demonstrate significant changes in the expression and activation of key molecules in the mitochondrial biogenesis pathway.[1]
Table 1: Effect of OAA on mRNA Levels of Mitochondrial Biogenesis Markers [1]
| Gene Target | 1 g/kg/day OAA (Fold Change vs. Control) | 2 g/kg/day OAA (Fold Change vs. Control) | Combined OAA Group (Fold Change vs. Control) |
|---|---|---|---|
| PGC-1α | ~1.30 | 1.58 * | 1.37 * |
| NRF1 | ~1.15 | ~1.25 | 1.20 * |
| TFAM | ~1.10 | 1.30 * | ~1.20 |
| COX4I1 | 1.40 * | 1.30 * | 1.35 * |
*Statistically significant (P < 0.05)
Table 2: Effect of OAA on the Activation of PGC-1α Regulators [1]
| Activated Protein | 1 g/kg/day OAA (Fold Change vs. Control) | 2 g/kg/day OAA (Fold Change vs. Control) | Combined OAA Group (Fold Change vs. Control) |
|---|---|---|---|
| p-AMPK (Thr172) | 3.00 * | ~2.00 | 2.00 * |
| p-p38 MAPK | ~1.50 | ~1.50 | 1.50 * |
| p-CREB | 1.70 * | 1.70 * | 1.70 * |
*Statistically significant (P < 0.05)
Table 3: Effect of OAA on PGC-1α Protein Nuclear Translocation [1]
| Parameter | 1 g/kg/day OAA (Ratio vs. Control) | 2 g/kg/day OAA (Ratio vs. Control) | Combined OAA Group (Ratio vs. Control) |
|---|---|---|---|
| Nucleus:Cytoplasm Ratio | 2.00 * | 2.00 * | 2.00 * |
*Statistically significant (P < 0.05)
Experimental Protocols
The following protocols provide methodologies to assess the effect of oxaloacetate on mitochondrial biogenesis in a research setting.
Protocol 1: In Vivo Oxaloacetate Administration to Mice
This protocol is based on the methodology used to generate the quantitative data above, for studying the effects of OAA in a whole-organism context.[1][4]
References
- 1. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxaloacetate Treatment For Mental And Physical Fatigue In Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long-COVID fatigue patients: a non-randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faculty Collaboration Database - Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis. Hum Mol Genet 2014 Dec 15;23(24):6528-41 [fcd.mcw.edu]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of PGC-1α, a nodal regulator of mitochondrial biogenesis1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Therapeutic Potential of Oxaloacetate for Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. A common thread among these disorders is mitochondrial dysfunction, excitotoxicity, and neuroinflammation, leading to progressive neuronal loss and functional decline. Oxaloacetate (OAA), a key metabolic intermediate in the Krebs cycle, has emerged as a promising therapeutic candidate due to its multifaceted mechanisms of action that target these core pathological processes.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of OAA in neurodegenerative disease models.
Mechanisms of Action
Oxaloacetate exerts its neuroprotective effects through several interconnected pathways:
-
Glutamate Scavenging and Reduction of Excitotoxicity: OAA acts as a "blood glutamate grabber."[4][5] In the periphery, it facilitates the conversion of glutamate to alpha-ketoglutarate via glutamate-oxaloacetate transaminase (GOT). This creates a concentration gradient that draws excess glutamate from the central nervous system, thereby mitigating excitotoxicity, a major driver of neuronal damage in neurodegenerative conditions.[4][6]
-
Enhancement of Mitochondrial Biogenesis and Bioenergetics: OAA has been shown to activate key signaling pathways that promote the generation of new mitochondria.[1][7] By increasing the expression of master regulators like PGC-1α and related transcription factors (NRF1, TFAM), OAA enhances cellular energy production and respiratory capacity.[1]
-
Modulation of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of neurodegenerative diseases. OAA has been demonstrated to reduce neuroinflammatory markers by lowering the nuclear translocation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines.[1][2]
-
Activation of Pro-Survival Signaling: OAA has been shown to activate pro-survival signaling pathways, such as the insulin signaling pathway, by increasing the phosphorylation of Akt and mTOR.[1][2][7] This can promote neuronal survival and synaptic plasticity.
Preclinical and Clinical Evidence
Preclinical Studies in Animal Models
OAA has demonstrated significant therapeutic potential in various preclinical models of neurodegenerative diseases.
| Disease Model | Animal | OAA Dosage & Administration | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 2 g/kg, intraperitoneal injection, 5 days/week (presymptomatic) | Delayed decline in neuromuscular function. | [8] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A Mice | 2 g/kg, intraperitoneal injection, 5 days/week (symptomatic) | Significantly delayed the onset of limb paralysis. | [5][8] |
| General Neurodegeneration/Aging | C57Bl/6 Mice | 1-2 g/kg, intraperitoneal injection, once daily for 1-2 weeks | Increased markers of mitochondrial biogenesis (PGC1α, NRF1), reduced neuroinflammation (NF-κB), and stimulated neurogenesis. | [1][2][7] |
Clinical Trials in Human Subjects
Several clinical trials have investigated the safety, tolerability, and preliminary efficacy of OAA in patients with neurodegenerative diseases.
| Disease | Study Phase | OAA Dosage & Administration | Key Findings | Reference |
| Alzheimer's Disease | Phase Ib | 500 mg or 1000 mg, orally, twice daily for 1 month | Safe and well-tolerated. The higher dose engaged brain energy metabolism, as indicated by FDG-PET. | [9] |
| Parkinson's Disease | Pilot Study | 100 mg, orally, twice daily for 4 months | Safe in PD patients, but no significant clinical effects were observed at this dose compared to placebo. | [10] |
| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) & Long-COVID | Clinical Trial | 500 mg - 1000 mg, orally, twice or three times daily for 6 weeks | Significant reduction in physical and mental fatigue. | [11] |
Experimental Protocols
In Vivo Administration of Oxaloacetate in Mice
Objective: To assess the neuroprotective effects of OAA in a mouse model of neurodegeneration.
Materials:
-
Oxaloacetate (Sigma-Aldrich or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles (27-gauge)
-
Animal balance
Procedure:
-
Preparation of OAA Solution:
-
On the day of injection, prepare a fresh solution of OAA in sterile PBS.
-
Calculate the required amount of OAA based on the desired dose (e.g., 2 g/kg) and the weight of the mice.
-
Dissolve the OAA in PBS to a final concentration that allows for a reasonable injection volume (e.g., 10 ml/kg). Ensure the OAA is fully dissolved. The solution may need to be adjusted to a physiological pH.
-
-
Animal Handling and Injection:
-
Weigh each mouse accurately before injection.
-
Administer the OAA solution via intraperitoneal (IP) injection using a 27-gauge needle.
-
For control animals, administer an equivalent volume of sterile PBS.
-
-
Treatment Schedule:
Neuromuscular Function Assessment in Mice: Inverted Screen Test
Objective: To evaluate muscle strength and endurance in mouse models of motor neuron disease.
Apparatus:
-
A 43 cm square of wire mesh with 12 mm squares of 1 mm diameter wire.
-
A 4 cm deep wooden or plastic beading around the screen to prevent the mouse from climbing off.
-
A padded surface placed underneath the screen for safety.
-
A stopwatch.
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Testing:
-
Place the mouse in the center of the wire mesh screen.
-
Start the stopwatch and immediately rotate the screen to an inverted position (180 degrees) over 2 seconds, with the mouse's head declining first.
-
Hold the screen steadily approximately 40-50 cm above the padded surface.
-
Record the time it takes for the mouse to fall off the screen.
-
A cut-off time of 60 seconds is typically used.[12]
-
Perform three trials for each mouse with a rest period of at least 15 minutes between trials.
-
-
Data Analysis: The latency to fall is averaged across the trials for each mouse.
Western Blot Analysis of Brain Tissue Homogenates
Objective: To quantify the expression of specific proteins (e.g., PGC-1α, NF-κB) in brain tissue following OAA treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGC-1α, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualization
Oxaloacetate-Mediated Neuroprotection Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by oxaloacetate in the context of neurodegeneration.
Caption: Oxaloacetate signaling pathways in neuroprotection.
Experimental Workflow for Preclinical Evaluation of Oxaloacetate
The following diagram outlines a typical experimental workflow for assessing the efficacy of OAA in a preclinical model of a neurodegenerative disease.
References
- 1. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faculty Collaboration Database - Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis. Hum Mol Genet 2014 Dec 15;23(24):6528-41 [fcd.mcw.edu]
- 3. How Oxaloacetate Mitigates Brain Oxidative Damage [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxaloacetate treatment preserves motor function in SOD1G93A mice and normalizes select neuroinflammation-related parameters in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxaloacetate: a novel neuroprotective for acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oxaloacetatecfs.com [oxaloacetatecfs.com]
- 10. Avens Publishing Group - A Pilot Study of Oxaloacetate 100 mg Capsules in Parkinson’s Disease Patients [avensonline.org]
- 11. Oxaloacetate Treatment For Mental And Physical Fatigue In Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long-COVID fatigue patients: a non-randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring the Strength of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxaloacetate as an Adjunct in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of oxaloacetate (OA) as an adjunct therapeutic agent in cancer research models. This document details the underlying mechanisms of action, presents quantitative data from preclinical studies, and offers detailed protocols for key experiments to facilitate further investigation into the anti-cancer properties of oxaloacetate.
Introduction
Oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered significant interest for its potential to modulate cancer cell metabolism and signaling.[1] Cancer cells often exhibit altered metabolic pathways, most notably the Warburg effect, characterized by a reliance on aerobic glycolysis.[1] Oxaloacetate has been shown to counteract this metabolic phenotype, alongside other anti-neoplastic activities, making it a promising candidate for adjunct cancer therapy.[2][3]
Mechanism of Action
Oxaloacetate exerts its anti-cancer effects through several interconnected mechanisms:
-
Reversal of the Warburg Effect: Oxaloacetate can inhibit lactate dehydrogenase A (LDHA), a critical enzyme in the conversion of pyruvate to lactate, thereby reducing aerobic glycolysis.[2][3] It also promotes oxidative phosphorylation, shifting the metabolic balance away from glycolysis.
-
Induction of Apoptosis: Studies have demonstrated that oxaloacetate can induce programmed cell death in cancer cells.[2] This is achieved through the modulation of apoptosis-related proteins such as Bax and Bcl-2, and the activation of caspases.[2]
-
Modulation of Signaling Pathways: Oxaloacetate has been shown to suppress the Akt/HIF-1α signaling pathway, which is crucial for tumor cell survival and adaptation to hypoxic environments.[4] Furthermore, it can influence the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes to promote a shift from glycolysis to gluconeogenesis.[5]
-
Glutamate Scavenging: In the context of brain tumors like glioblastoma, oxaloacetate can reduce extracellular glutamate levels, thereby mitigating excitotoxicity and potentially inhibiting tumor growth.[3]
Quantitative Data from Preclinical Research
The following tables summarize the quantitative effects of oxaloacetate observed in various cancer research models.
In Vitro Studies: Hepatocellular Carcinoma (HepG2 Cells)
| Parameter | Oxaloacetate Concentration | Treatment Duration | Result | Reference |
| Cell Viability (IC50) | 56.2 ± 1.03 mmol/L | 24 hours | 50% inhibition of HepG2 cell viability. | [6] |
| Cell Viability | 50 mmol/L | 24 hours | Significant decrease in HepG2 cell viability. | [6][7] |
| Cell Viability (Normal Cells) | 50 mmol/L | 24 hours | Slight toxicity to normal liver LO-2 cells (77.56 ± 7.89% of control). | [6] |
| Apoptosis Rate | 50 mmol/L | 24 hours | 5.25 ± 1.16-fold increase in apoptosis compared to control. | [6] |
| Caspase-3 Activity | Not specified | Not specified | Increased caspase-3 activity. | [2] |
| Bax/Bcl-2 mRNA Ratio | 75 mM | 3 hours | 2.5 ± 0.054-fold increase compared to non-OA-treated cells. | [3] |
In Vitro Studies: Glioblastoma (Patient-Derived Cells)
| Parameter | Oxaloacetate Concentration | Treatment Duration | Result | Reference |
| Lactate Production | 2 mM | 10 days | 48.8% decrease in lactate production from 13C-labeled glucose. | [4][8] |
| Pyruvate Pool | 2 mM | 10 days | 19.7% reduction in 13C labeling from glucose. | [4] |
| Citrate Pool | 2 mM | 10 days | 20.5% reduction in 13C labeling from glucose. | [4] |
| Glutamate Pool | 2 mM | 10 days | 23.9% reduction in 13C labeling from glucose. | [4] |
In Vivo Studies: Glioblastoma (U87MG Xenograft in Mice)
| Treatment Group | Dosage | Outcome | p-value | Reference |
| Oxaloacetate | 1500 mg (HEQ) daily | Statistically significant increase in survival. | p≤0.05 | [5] |
| Oxaloacetate | 3000 mg (HEQ) daily | Statistically significant increase in survival. | p≤0.05 | [5] |
| Oxaloacetate + Temozolomide | 1500 mg (HEQ) OA + 7.5 mg/kg TMZ | 15% further increase in survival compared to TMZ alone. | Not statistically significant | [5] |
| Oxaloacetate + Temozolomide | All combination doses | Highly significant increase in survival compared to vehicle. | p<0.001 | [5] |
HEQ: Human Equivalent Dose
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by oxaloacetate and a typical experimental workflow for its evaluation.
References
- 1. 4.8. Annexin V/PI Assay [bio-protocol.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DDIS-02. OXALOACETATE INCREASES SURVIVAL IN GBM IMPLANTED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Studying the In Vivo Effects of Oxaloacetic Acid on Brain Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxaloacetic acid (OAA) is a critical metabolic intermediate, centrally positioned in the Krebs cycle and involved in numerous biochemical pathways, including gluconeogenesis and amino acid metabolism.[1][2][3] Its role in cellular energy production is fundamental.[3] Recent research has highlighted its potential as a neuroprotective agent, with studies demonstrating its ability to modulate brain bioenergetics, reduce neuroinflammation, and promote neurogenesis.[1][4][5] OAA is being investigated for its therapeutic potential in various neurological conditions, including Alzheimer's disease, stroke, and traumatic brain injury, primarily due to its influence on mitochondrial function and glutamate metabolism.[6][7][8]
These application notes provide a summary of the key in vivo effects of OAA on brain metabolism, detailed protocols for relevant experiments, and visualizations of the underlying mechanisms and workflows.
Key In Vivo Effects of this compound on Brain Metabolism
Systemic administration of OAA has been shown to induce significant changes in brain biochemistry, gene expression, and cellular signaling. The quantitative effects observed in preclinical and clinical studies are summarized below.
Data Presentation
Table 1: Effects of OAA on Brain Metabolite Levels in Mice Data from 1H-Magnetic Resonance Spectroscopy (MRS) after 1 week of OAA administration.[1]
| Metabolite | Dosage | Mean Change from Baseline | P-value |
| Lactate | 1-2 g/kg/day | +21% | < 0.05 |
| GABA | 1-2 g/kg/day | +15% | < 0.05 |
| Glutathione (GSH) | 1-2 g/kg/day | +27% | < 0.05 |
| Glutamate | 1-2 g/kg/day | +6% | 0.14 (Trend) |
| Glutamine | 1-2 g/kg/day | +13% | 0.07 (Trend) |
Table 2: Effects of OAA on Gene and Protein Expression in the Mouse Brain Data derived from studies in C57Bl/6 mice after 1-2 weeks of OAA administration.[1]
| Target | Parameter | Dosage | Change vs. Control |
| NRF1 | mRNA Levels | 1-2 g/kg/day | +20% |
| DCX | Pixel Density (Dentate Gyrus) | 2 g/kg/day | +73% |
| DCX-positive neurons | Count (Dentate Gyrus) | 1 g/kg/day | +44% |
| DCX-positive neurons | Count (Dentate Gyrus) | 2 g/kg/day | +120% |
| DCX-positive neurites | Length (Dentate Gyrus) | 2 g/kg/day | +48% |
| NF-κB | Nucleus:Cytoplasm Ratio | 1-2 g/kg/day | Lowered |
| Akt, mTOR, P70S6K | Phosphorylation | 1-2 g/kg/day | Increased |
Table 3: Neuroprotective and Functional Outcomes of OAA in Animal Models
| Model | Condition | Key Outcome | Reference |
| Rat | Focal Brain Ischemia | Full recovery of somatosensory evoked responses (SERs); Significantly fewer damaged neurons. | [8] |
| Rodent | Traumatic Brain Injury / Stroke | Reduction in brain glutamate levels by 30-40%. | [6] |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Significantly improved neuromuscular strength; Reverted abnormal levels of TNFα, PGC-1α, and NF-κB in the spinal cord. | [9][10] |
| Mice | Kainic Acid-Induced Seizures | Prevention of seizures and brain mtDNA degradation. | [11] |
Table 4: Key Findings from Human Studies with OAA
| Study Population | Condition | Dosage | Key Finding | Reference |
| Alzheimer's Patients | Alzheimer's Disease (AD) | 1000 mg bid for 1 month | Increased FDG-PET glucose uptake in multiple brain regions; Increased parietal and frontoparietal glutathione. | [12][13] |
| Alzheimer's Patients | Alzheimer's Disease (AD) | 500 mg vs 1000 mg bid | Greater increase in hippocampal FDG-PET signal in the higher dose group (2.5% vs 0.3%). | [7] |
Signaling Pathways and Mechanisms of Action
OAA impacts brain metabolism through several interconnected pathways. It serves as a key intermediate in the Krebs cycle, influences the cytosolic NAD+/NADH ratio, and helps regulate glutamate levels.[1][6]
OAA's Central Role in Metabolism
OAA is a four-carbon dicarboxylic acid that is a crucial intermediate in the Krebs (TCA) cycle, where it condenses with acetyl-CoA to form citrate.[14][15] In the cytosol, the reduction of OAA to malate oxidizes NADH to NAD+, a reaction which may stimulate glycolysis.[1][16] Malate can then enter the mitochondria to replenish the Krebs cycle, an anaplerotic effect.[1]
Caption: OAA's role in the Krebs cycle and glutamate metabolism.
OAA-Activated Signaling Pathways
Studies in mice show that OAA administration activates signaling pathways that promote mitochondrial biogenesis and neurogenesis while reducing neuroinflammation.[1][4] This includes the activation of the insulin signaling pathway (Akt, mTOR) and transcription factors involved in creating new mitochondria (PGC-1α, NRF1).[1]
Caption: Signaling pathways modulated by OAA in the brain.
Mechanism for Glutamate Scavenging
Excess glutamate in the brain is excitotoxic and contributes to neuronal damage in conditions like stroke.[17][18] Systemically administered OAA can lower blood glutamate levels by acting as a co-substrate for the enzyme glutamate-oxaloacetate transaminase (GOT), which is present in the blood.[6][19] This conversion of glutamate to alpha-ketoglutarate in the periphery increases the brain-to-blood glutamate gradient, facilitating the efflux of excess glutamate from the brain.[8][19]
Caption: Proposed mechanism of OAA-mediated glutamate scavenging.
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature.[1][8][10] Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: In Vivo OAA Administration in Mice
-
Animal Model: C57Bl/6 mice (e.g., 5 months old, male) are commonly used.[1] House animals under standard conditions (12:12 h light:dark cycle) with ad libitum access to food and water.[1] Allow for a one-week acclimatization period.
-
OAA Solution Preparation:
-
On the day of injection, reconstitute this compound (e.g., Sigma-Aldrich, #O7753) in sterile phosphate-buffered saline (PBS).[10]
-
Adjust the solution to a final pH of 7.2-7.4 using sodium hydroxide. This step is critical as OAA solutions can be acidic.[10]
-
Filter-sterilize the final solution using a 0.22 µm filter.[10]
-
Use the solution as soon as possible after preparation due to the potential instability of OAA in aqueous solutions.[1][16]
-
-
Administration:
Protocol 2: Measurement of Brain Metabolites using In Vivo ¹H-MRS
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and secure it in a stereotaxic frame compatible with the MRS scanner. Monitor vital signs (respiration, temperature) throughout the procedure.
-
MRS Acquisition:
-
Use a high-field small-animal MRI/MRS system (e.g., 9.4 T).[20]
-
Acquire a baseline (pre-treatment) scan.
-
Position a volume of interest (VOI) in the brain region of interest (e.g., hippocampus or cortex).
-
Use a suitable localization sequence, such as Point Resolved Spectroscopy (PRESS), to acquire the spectra.
-
Key parameters include echo time (TE), repetition time (TR), and number of averages, which should be optimized for the detection of metabolites like lactate, GABA, and glutathione.
-
-
Post-Treatment Scan: After the treatment period (e.g., 1 week of daily OAA injections), perform a second MRS scan on the same animals using identical acquisition parameters.[1]
-
Data Analysis:
-
Process the raw spectral data (e.g., using LCModel software) to quantify the concentrations of individual metabolites.
-
Normalize metabolite concentrations to an internal reference signal (e.g., unsuppressed water or total creatine).
-
Perform statistical analysis (e.g., paired t-test) to compare pre- and post-treatment metabolite levels.[1]
-
Protocol 3: Analysis of Gene and Protein Expression
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved IACUC protocols. Quickly dissect the brain, isolate the region of interest (e.g., hippocampus), and flash-freeze it in liquid nitrogen or prepare it for fixation.[21]
-
RNA/Protein Extraction:
-
For gene expression analysis, homogenize the frozen tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
For protein analysis, homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors to create a total protein lysate.
-
-
Gene Expression Analysis (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Nrf1, Pgc1a, Tnf) and a reference gene (e.g., Gapdh).
-
Calculate the relative change in mRNA expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
Determine protein concentration in the lysates using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., PGC-1α, NF-κB, p-Akt, total Akt).
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Detect signals using a secondary antibody conjugated to HRP and an ECL substrate. Quantify band densities using imaging software.
-
Experimental Workflow
A typical preclinical study to investigate the in vivo effects of OAA follows a structured workflow from initial planning to final data interpretation.
Caption: General experimental workflow for in vivo OAA studies.
Conclusion and Future Directions
This compound demonstrates significant potential to modulate brain metabolism in vivo. Preclinical evidence strongly indicates that it enhances mitochondrial biogenesis, activates neurogenic signaling pathways, reduces neuroinflammation, and can lower excitotoxic glutamate levels.[1][6][9] Early clinical data in Alzheimer's disease patients are promising, showing that OAA is safe and engages brain energy metabolism at tolerable doses.[12]
Future research should focus on optimizing delivery methods to improve bioavailability and brain penetration, further elucidating the precise molecular mechanisms, and conducting larger, long-term clinical trials to establish the therapeutic efficacy of OAA in various neurological disorders.[6][22] The protocols and data presented here provide a foundation for researchers to design and execute robust studies in this promising area of neurotherapeutics.
References
- 1. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. functionalself.com.au [functionalself.com.au]
- 3. functionalself.eu [functionalself.eu]
- 4. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 6. How Oxaloacetate Mitigates Brain Oxidative Damage [eureka.patsnap.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. scispace.com [scispace.com]
- 9. "Oxaloacetate Treatment Preserves Motor Function in SOD1G93A Mice and N" by Sudheer K. Tungtur, Heather M. Wilkins et al. [digitalcommons.kansascity.edu]
- 10. researchgate.net [researchgate.net]
- 11. Oxaloacetate's Brain Effects - Russell Swerdlow [grantome.com]
- 12. Safety and target engagement profile of two oxaloacetate doses in Alzheimer’s patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo detection of brain Krebs cycle intermediate by hyperpolarized magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How Energy Metabolism Supports Cerebral Function: Insights from 13C Magnetic Resonance Studies In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glutamate oxaloacetate transaminase enables anaplerotic refilling of TCA cycle intermediates in stroke-affected brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutamate oxaloacetate transaminase enables anaplerotic refilling of TCA cycle intermediates in stroke-affected brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cds.ismrm.org [cds.ismrm.org]
- 21. Measuring In Vivo Metabolite Levels in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Utilizing Oxaloacetate to Mitigate Injury in Cell Culture Models of Hepatotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drug-induced and chemical-mediated liver injury is a significant concern in toxicology and drug development. In vitro cell culture models provide a crucial platform for studying the mechanisms of hepatotoxicity and for screening potential protective compounds. Liver injury in these models is often initiated by oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, compromised energy metabolism, and eventual cell death through apoptosis or necrosis[1][2]. Oxaloacetate (OA), a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a promising hepatoprotective agent. It plays a central role in cellular energy production and metabolism[1][3]. This document outlines the mechanisms of action of oxaloacetate in liver protection and provides detailed protocols for its application in cell culture models of liver injury.
Mechanism of Action of Oxaloacetate in Liver Injury
Oxaloacetate mitigates liver cell injury through a multi-faceted approach primarily centered on enhancing mitochondrial function and reducing oxidative stress.
-
Reduction of Oxidative Stress: Chemical insults, such as hydrogen peroxide (H₂O₂) or carbon tetrachloride (CCl₄), induce significant oxidative stress by generating excess ROS[1][2]. Oxaloacetate helps alleviate this by directly scavenging ROS, which in turn prevents oxidative damage to cellular components, particularly the mitochondria, preserving their structural and functional integrity[1][2][4][5].
-
Enhancement of Bioenergetics: As a critical substrate in the TCA cycle, oxaloacetate boosts the metabolic flux through this pathway and enhances oxidative phosphorylation (OXPHOS)[1][2]. This leads to a significant increase in adenosine triphosphate (ATP) production, supplying the energy required for cellular maintenance and repair, and compensating for the energy deficit caused by mitochondrial damage[1][6][7].
-
Inhibition of Apoptotic Pathways: By preserving mitochondrial health and reducing cellular stress, oxaloacetate inhibits the activation of the mitochondrial apoptosis pathway[1][2]. Furthermore, it has been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway, which is often activated by inflammatory signals like tumor necrosis factor-alpha (TNF-α) and can lead to apoptosis[1][2].
References
- 1. Oxaloacetate Ameliorates Chemical Liver Injury via Oxidative Stress Reduction and Enhancement of Bioenergetic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaloacetate Ameliorates Chemical Liver Injury via Oxidative Stress Reduction and Enhancement of Bioenergetic Fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaloacetic acid (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oxaloacetate acid ameliorates paraquat-induced acute lung injury by alleviating oxidative stress and mitochondrial dysfunction [frontiersin.org]
- 6. Oxaloacetate Protects Rat Liver From Experimental Warm Ischemia/Reperfusion Injury by Improving Cellular Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Detection of Oxaloacetate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetate (OAA) is a critical intermediate in central carbon metabolism, most notably as a key component of the tricarboxylic acid (TCA) cycle.[1][2] Beyond its metabolic role, emerging evidence highlights OAA as a signaling molecule with therapeutic potential, influencing pathways related to neuroprotection, cancer metabolism, and insulin sensitivity.[2][3][4][5] Its inherent instability and low physiological concentrations, however, present significant analytical challenges.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust, non-destructive, and highly reproducible platform for the quantitative analysis of metabolites in complex biological mixtures.[6][7] Quantitative NMR (qNMR) provides direct proportionality between signal intensity and molar concentration, enabling accurate quantification without the need for identical standards for each analyte.[8] This application note provides a detailed protocol for the quantitative detection of oxaloacetate in biological samples using ¹H qNMR, alongside methods for sample preparation and data analysis.
Biochemical Significance and Signaling Role of Oxaloacetate
Oxaloacetate holds a pivotal position in cellular metabolism, linking glycolysis and the TCA cycle. It is formed by the carboxylation of pyruvate or the oxidation of malate and is consumed by citrate synthase to initiate the TCA cycle. Recent studies have demonstrated that OAA also functions as a signaling molecule. For instance, in liver cancer cells, OAA can promote a shift from glycolysis to gluconeogenesis and induce apoptosis by modulating the Akt-FoxO1 and JNK/c-Jun-FoxO1 signaling axes.[3] Furthermore, OAA has been shown to activate brain mitochondrial biogenesis and enhance the insulin signaling pathway, suggesting its potential in treating neurodegenerative diseases.[4][5][9]
Figure 1: Oxaloacetate Signaling Pathways.
Quantitative NMR Methodology
The principle of qNMR relies on the direct relationship between the integrated area of a specific resonance peak and the number of corresponding nuclei.[6] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.
Key NMR Parameters for Oxaloacetate
Oxaloacetate exists in different forms in solution, but under physiological pH, its methylene protons (-CH₂-) give a characteristic singlet in the ¹H NMR spectrum.
| Parameter | Value | Reference |
| Nucleus | ¹H | [10] |
| Chemical Shift (δ) | ~3.64 ppm (in D₂O, pH 7.4) | [10] |
| Multiplicity | Singlet | [10] |
| Nucleus | ¹³C | [11][12] |
| C-3 (Methylene) Shift (δ) | ~44 ppm | |
| C-2 (Carbonyl) Shift (δ) | ~205 ppm | [11][12] |
Note: Chemical shifts can vary slightly depending on solvent, pH, and temperature.
Quantitative Performance
While comprehensive validation data for a standardized 1D ¹H qNMR protocol for oxaloacetate is limited due to its instability, studies using 2D NMR techniques have reported successful quantification. The sensitivity of modern NMR instruments allows for detection in the low micromolar range.
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | ~1–2 µM | 2D ¹³C/¹H HSQC | [1] |
| Typical qNMR Precision (RSD) | < 2-5% | 1D ¹H qNMR | [13][14] |
| Typical qNMR Accuracy | 90-110% Recovery | 1D ¹H qNMR | [13] |
Experimental Workflow
The overall workflow for the quantitative analysis of oxaloacetate involves several key stages, from sample collection to final data analysis. Proper execution of each step is critical to ensure data accuracy and reproducibility.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Cells
This protocol is adapted from standard metabolomics procedures and is designed to preserve oxaloacetate integrity.[15]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Ultrapure water, ice-cold
-
Cell scraper
Procedure:
-
Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).
-
Quickly wash the cells twice with 5 mL of ice-cold PBS to remove residual medium.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol to the dish to quench all enzymatic activity.
-
Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
To achieve phase separation, add 500 µL of pre-chilled chloroform and 300 µL of ice-cold ultrapure water.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar layer (containing oxaloacetate), a lower organic/lipid layer, and a protein pellet at the interface.
-
Carefully collect the upper aqueous layer and transfer it to a new tube.
-
Lyophilize the aqueous extract to dryness using a centrifugal vacuum concentrator. The dried extract can be stored at -80°C until NMR analysis.
Protocol 2: ¹H qNMR Data Acquisition and Analysis
Materials:
-
Dried metabolite extract
-
NMR buffer: 100 mM Sodium Phosphate buffer in D₂O, pH 7.4
-
Internal Standard (IS): 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or another suitable standard with a known concentration (e.g., 1 mM).
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a precise volume (e.g., 600 µL) of the NMR buffer containing the internal standard. Vortex thoroughly to ensure complete dissolution.
-
Sample Transfer: Transfer the reconstituted sample into a 5 mm NMR tube. Ensure the sample is free of particulates by filtering through a pipette with a glass wool plug if necessary.[16]
-
NMR Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer using the deuterium signal from D₂O.
-
Shim the magnetic field to achieve good homogeneity (typically, line width of the TSP signal < 1 Hz).
-
-
Data Acquisition:
-
Use a standard 1D proton pulse sequence with water suppression, such as 'zgpr' or 'noesygppr1d' on Bruker systems.
-
Key Acquisition Parameters:
-
Temperature: 298 K (25°C)
-
Pulse Angle: 30° flip angle to ensure quantitative conditions with a shorter relaxation delay.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest. For small molecules, a delay of 15-30 seconds is recommended for high accuracy.[17]
-
Acquisition Time (aq): 2-4 seconds.
-
Number of Scans (ns): 128-256 scans, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[17]
-
-
-
Data Processing:
-
Apply an exponential line-broadening factor (e.g., 0.3 Hz).
-
Perform Fourier transformation.
-
Manually phase the spectrum carefully.
-
Apply a baseline correction (e.g., polynomial function).
-
Reference the spectrum by setting the TSP signal to 0.0 ppm.
-
-
Quantification:
-
Integrate the singlet peak for oxaloacetate (~3.64 ppm) and the singlet for the internal standard (TSP at 0.0 ppm).
-
Calculate the concentration of oxaloacetate using the following formula:
COAA = (IOAA / NOAA) * (NIS / IIS) * CIS
Where:
-
COAA = Concentration of Oxaloacetate
-
IOAA = Integral of the Oxaloacetate peak
-
NOAA = Number of protons for the OAA signal (N=2 for the -CH₂- group)
-
CIS = Concentration of the Internal Standard
-
IIS = Integral of the Internal Standard peak
-
NIS = Number of protons for the IS signal (N=9 for TSP)
-
Conclusion
Quantitative NMR spectroscopy is a powerful technique for the reliable detection and quantification of the metabolically important and therapeutically relevant molecule, oxaloacetate. Despite challenges related to its inherent instability and low abundance, the protocols outlined in this application note provide a robust framework for obtaining accurate quantitative data from biological samples. Careful sample handling, particularly the rapid quenching of metabolism and maintenance of a stable neutral pH, is paramount for successful analysis. This NMR-based approach can provide crucial insights for researchers in metabolic studies and drug development programs targeting pathways modulated by oxaloacetate.
References
- 1. Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential‐dependent accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaloacetate: signaling molecule, molecular mechanisms of interaction, prospects for clinical application - Kolotyeva - Kazan medical journal [kazanmedjournal.ru]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxaloacetic Acid | C4H4O5 | CID 970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evidence from 13C NMR for polarization of the carbonyl of oxaloacetate in the active site of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves [mdpi.com]
- 14. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols for Investigating the Efficacy of Oxaloacetate on Athletic Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaloacetate (OAA) is a key metabolic intermediate in the Krebs cycle, playing a pivotal role in cellular energy production.[1][2] Its position at the intersection of carbohydrate, fat, and protein metabolism makes it a molecule of significant interest for enhancing athletic performance.[3] Emerging research suggests that supplementation with OAA may augment mitochondrial function, improve metabolic efficiency, and potentially lead to improvements in endurance, strength, and recovery.[1][4] These application notes provide a comprehensive experimental framework for testing the hypothesis that oxaloacetate supplementation enhances athletic performance. The protocols outlined below are designed for a rigorous, placebo-controlled clinical trial in human subjects.
1.1 Principles and Mechanisms
Oxaloacetate is the substrate that combines with acetyl-CoA to initiate the Krebs cycle, a process central to aerobic energy generation (ATP production).[5] During intense exercise, intermediates of the Krebs cycle can become depleted, potentially limiting the rate of ATP synthesis. By providing an exogenous source of oxaloacetate, it is hypothesized that the Krebs cycle can be sustained at a higher rate, leading to several potential benefits for athletes:
-
Enhanced Endurance: By boosting aerobic energy production, OAA may delay the onset of fatigue and increase time to exhaustion.[1][2]
-
Improved Lactate Threshold: OAA may facilitate more efficient aerobic metabolism, potentially reducing the reliance on anaerobic glycolysis and thereby delaying the accumulation of lactate.[2]
-
Increased Mitochondrial Biogenesis: Some evidence suggests OAA can activate the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis, which could lead to a greater density of mitochondria in muscle tissue.[6]
-
Enhanced Recovery: By potentially reducing markers of muscle damage and inflammation, OAA may accelerate the recovery process after strenuous exercise.[7]
The following diagram illustrates the proposed signaling pathway for OAA-mediated mitochondrial biogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxaloacetate Metabolism: Enhancements For Athletic Performance [eureka.patsnap.com]
- 3. performancemultisportaustralia.com.au [performancemultisportaustralia.com.au]
- 4. How to perform a one-rep max test - Biolayne [help.biolayne.com]
- 5. A VO2max Protocol for Young, Apparently Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactate Testing for Athletes: The Ultimate Resource [upsidestrength.com]
- 7. How to Utilize Oxaloacetate for Optimal Athletic Recovery [eureka.patsnap.com]
Troubleshooting & Optimization
stability and degradation of oxaloacetic acid in aqueous solutions
Welcome to the Technical Support Center for Oxaloacetic Acid. This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound (OAA) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a major concern?
This compound (OAA) is a crucial metabolic intermediate in many biological pathways, including the citric acid cycle (TCA cycle), gluconeogenesis, and amino acid synthesis.[1][2] Its application in research and pharmaceuticals is often challenging due to its inherent chemical instability in aqueous solutions.[1][3] OAA readily undergoes spontaneous decarboxylation to form pyruvate and carbon dioxide, which can significantly impact the accuracy of experimental results, the efficacy of OAA-containing formulations, and the reliability of metabolic analyses.[1][4]
Q2: What is the primary degradation pathway for this compound in solution?
The predominant degradation pathway for OAA in aqueous solutions is spontaneous decarboxylation, where it loses a carboxyl group to form pyruvate and carbon dioxide.[1][4] This reaction is influenced by several factors, including temperature, pH, and the presence of metal ions.[1]
Q3: How do pH and temperature affect the stability of this compound?
Both pH and temperature are critical factors governing OAA stability.
-
Temperature: Higher temperatures accelerate the rate of decarboxylation.[1] For maximum stability, OAA solutions should be kept on ice during experiments and stored at low temperatures (e.g., -20°C or -80°C) for long-term use.[4][5]
-
pH: OAA is notably unstable at physiological pH.[1] Its stability is significantly improved in acidic conditions.[1][6] For instance, OAA is stable for several months when stored in a 0.1 M HCl solution at -80°C.[6][7] Conversely, unbuffered aqueous solutions of OAA have a pH of approximately 2.5, a condition under which its stability is poor.[8] Alkaline conditions have also been mentioned as a way to potentially improve stability.[1][3]
Q4: What are the ideal storage conditions for this compound solutions?
For short-term use (i.e., daily experiments), it is recommended to prepare stock solutions fresh and keep them on ice.[5] For long-term storage, OAA is most stable when stored as a powder at -20°C. If a solution is required for long-term storage, preparing it in 0.1 M HCl and storing it at -80°C can maintain its stability for several months.[6][7] It is also advisable to store solutions in tightly sealed containers to prevent degradation from exposure to air.[9]
Q5: Can I use a stock solution of OAA that has changed color?
A faint yellow color in a freshly prepared OAA solution can be normal.[5] However, a significant color change over time may indicate degradation. It is best practice to use fresh solutions for quantitative experiments. If you observe a color change, it is recommended to prepare a new solution to ensure the accuracy of your results.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in my OAA-dependent enzyme assay.
| Possible Cause | Troubleshooting Step |
| OAA Degradation | OAA is highly unstable. Prepare your OAA solution fresh for each experiment and keep it on ice throughout the procedure.[5] Consider performing a stability test on your OAA solution under your specific assay conditions (see Experimental Protocols). |
| Incorrect Buffer pH | The stability of OAA is pH-dependent. Verify the pH of your assay buffer. OAA is generally more stable in acidic conditions.[6] |
| Contaminating Metal Ions | Divalent metal ions can catalyze the decomposition of OAA.[1][6] If possible, include a chelating agent like EDTA in your buffer to sequester metal ions, unless they are required for your enzyme's activity. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of your OAA stock solution as this can accelerate degradation.[1] Aliquot your stock solution into single-use volumes upon preparation. |
Problem 2: Rapid loss of OAA concentration in my cell culture medium.
| Possible Cause | Troubleshooting Step |
| Physiological Conditions | Standard cell culture conditions (pH ~7.4, 37°C) are known to cause rapid decarboxylation of OAA.[1] |
| Solution | Add OAA to the medium immediately before starting the experiment. For longer experiments, consider a timed replenishment of OAA. Alternatively, investigate the use of more stable OAA derivatives or encapsulation technologies if applicable to your research.[1][3] |
Problem 3: My measured concentration of OAA is lower than expected.
| Possible Cause | Troubleshooting Step |
| Degradation During Sample Prep | OAA can degrade during sample processing. If deproteinization is needed, use methods like perchloric acid precipitation followed by neutralization with KHCO3, keeping the sample cold at all times. |
| Storage of Samples | If samples for OAA measurement cannot be assayed immediately, they should be rapidly frozen and stored at -80°C.[4] |
| Assay Interference | Some components in complex samples (like plasma or tissue homogenates) can interfere with the assay. Run an internal standard by spiking a known amount of OAA into a parallel sample to check for recovery.[10] |
Data on OAA Stability
The stability of this compound is highly dependent on the solution's composition, pH, and temperature. The following tables summarize the effects of these factors.
Table 1: Influence of Storage Conditions on this compound Stability
| Condition | Effect on Stability | Recommendation |
| Temperature | Stability significantly decreases as temperature rises.[1] | Store stock solutions at -20°C or -80°C. Keep working solutions on ice.[5] |
| pH | Stability is poor at neutral pH (~7.4) and in unbuffered water (pH ~2.5).[1][8] Stability is greatly enhanced in acidic conditions (e.g., 0.1 M HCl).[6] | For long-term storage, dissolve OAA in 0.1 M HCl.[6][7] For experiments, use a buffered solution and prepare fresh. |
| Metal Ions | Divalent metal ions can catalyze decarboxylation.[1][6] | Add a chelating agent (e.g., EDTA) to buffers if compatible with the experiment. |
| Freeze-Thaw Cycles | Repeated cycles can accelerate degradation.[1] | Prepare single-use aliquots of stock solutions. |
Visualizing OAA Degradation and Experimental Workflow
Below are diagrams illustrating the degradation pathway of OAA and a typical workflow for troubleshooting stability issues.
Caption: The primary degradation pathway of this compound to pyruvate.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
This protocol describes how to prepare an OAA stock solution with enhanced stability for long-term storage.
Materials:
-
This compound powder (CAS 328-42-7)
-
Hydrochloric acid (HCl), molecular biology grade
-
Nuclease-free water
-
Sterile, conical tubes (1.5 mL or 2 mL)
-
Calibrated pH meter
-
Vortex mixer
Procedure:
-
Prepare 0.1 M HCl: Dilute concentrated HCl in nuclease-free water to a final concentration of 0.1 M.
-
Weigh OAA: In a fume hood, carefully weigh the desired amount of OAA powder.
-
Dissolution: Dissolve the OAA powder in the 0.1 M HCl solution to your target concentration (e.g., 100 mM). This product is soluble in water up to 100 mg/ml.[5]
-
Aliquotting: Immediately after complete dissolution, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the name, concentration, and date. Immediately transfer them to a -80°C freezer for long-term storage. Under these conditions, the solution should be stable for several months.[6][7]
-
Usage: When needed, thaw a single aliquot on ice. Keep the solution on ice for the duration of the experiment. Discard any unused portion of the thawed aliquot.
Protocol 2: Basic Stability Test of OAA in an Aqueous Solution
This protocol provides a general method to assess the stability of OAA in a specific buffer or medium using a commercially available assay kit.
Materials:
-
Your prepared OAA solution
-
The aqueous buffer or medium you wish to test (e.g., PBS, cell culture medium)
-
Oxaloacetate Assay Kit (Colorimetric or Fluorometric)[11]
-
Microplate reader
-
Incubator or water bath set to the desired temperature
-
Sterile tubes and pipettes
Procedure:
-
Preparation: Prepare a solution of OAA in your test buffer at a known starting concentration (e.g., 1 mM). The final concentration should be within the detection range of your chosen assay kit.[11]
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 measurement. If necessary, process and/or freeze this sample immediately according to the assay kit instructions to prevent degradation before measurement.
-
Incubation: Place the remaining solution in a tightly capped tube and incubate it under the desired experimental conditions (e.g., 25°C, 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw aliquots from the incubating solution. Immediately process or flash-freeze each sample to halt further degradation.
-
Quantification: Once all samples are collected, thaw them on ice (if frozen) and measure the OAA concentration in each sample using the oxaloacetate assay kit. Follow the manufacturer's protocol precisely. Most kits work by converting OAA to pyruvate, which then reacts with a probe to produce a colorimetric or fluorescent signal.
-
Data Analysis:
-
Plot the measured OAA concentration against time.
-
Calculate the percentage of OAA remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) of OAA under your specific conditions, which is the time it takes for the concentration to decrease by 50%.
-
References
- 1. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Oxaloacetate Synthesis: Techniques for Enhanced Stability [eureka.patsnap.com]
- 4. Quantify Oxaloacetate Degradation In Storage - Analysis [eureka.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis, storage, and stability of [4-14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, storage, and stability of (4-/sup 14/C)this compound (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. purelife-bio.com [purelife-bio.com]
- 10. arigobio.com [arigobio.com]
- 11. assaygenie.com [assaygenie.com]
proper storage and handling of oxaloacetic acid for lab experiments
This technical support center provides guidance on the proper storage and handling of oxaloacetic acid (OAA) for laboratory experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility and stability to assist researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound due to its inherent instability. This guide addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results | Degradation of this compound in solution. | Prepare fresh this compound solutions immediately before each experiment. Keep stock solutions on ice for short-term storage (within the same day).[1] For longer-term storage, dissolve in 0.1 M HCl and store at -80°C, where it can be stable for several months.[2] |
| Fluctuation in pH of the solution. | Ensure the buffer system is robust and maintains the desired pH, as the stability of this compound is pH-dependent.[3] | |
| Low or absent enzyme activity in assays (e.g., citrate synthase assay) | Substrate (this compound) has degraded. | Verify the integrity of your this compound stock. If possible, perform a quality control check, such as measuring its concentration spectrophotometrically. Always use freshly prepared solutions. |
| Incorrect storage of solid this compound. | Store solid this compound at -20°C in a tightly sealed container to prevent degradation.[4][5][6] | |
| Precipitate forms in the stock solution | The solubility limit has been exceeded. | This compound is soluble in water up to 100 mg/mL, though heating may be required.[1] For organic solvents like ethanol and DMSO, the solubility is approximately 15 mg/mL.[4] Ensure you are not exceeding these concentrations. |
| The solution was not prepared with an inert gas. | When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas to prevent oxidation.[4] | |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Spontaneous decarboxylation of this compound to pyruvate. | This is a common degradation pathway.[3] To minimize this, keep solutions cold and use them quickly. The presence of divalent cations can also catalyze this reaction.[7] |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should solid this compound be stored? Solid this compound should be stored at -20°C in a dry, well-ventilated area.[4][5] It is stable for at least four years under these conditions.[4]
-
Q2: What is the best way to prepare a stock solution of this compound? For aqueous solutions, dissolve in water (up to 100 mg/mL) and prepare fresh daily, keeping it on ice.[1] For organic solvents like DMSO or ethanol (up to 15 mg/mL), purge the solvent with an inert gas before dissolving the solid.[4]
-
Q3: How stable is this compound in solution? this compound is notoriously unstable in solution, primarily due to spontaneous decarboxylation to pyruvate.[1][3] Its stability is influenced by temperature, pH, and the presence of metal ions.[3] At pH 7.4 and 25°C, it has a half-life of approximately 14 hours.
-
Q4: Can I freeze my this compound stock solution? Aqueous stock solutions should generally be prepared fresh.[1] However, for long-term storage, dissolving it in 0.1 M HCl and storing at -80°C has been shown to maintain stability for several months.[2]
Experimental Use
-
Q5: What are the key considerations when using this compound in an enzyme assay? The primary consideration is its stability. Always use a freshly prepared solution and keep it on ice until use. Be mindful of the pH of your assay buffer, as this can affect the stability of the this compound.
-
Q6: In a citrate synthase assay, my results are inconsistent. Could the this compound be the issue? Yes, this is a likely cause. If the this compound has degraded, the enzyme will have less substrate to act upon, leading to lower and more variable activity readings. Preparing a fresh solution just before starting the assay is crucial.
-
Q7: What safety precautions should I take when handling this compound? this compound can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[5][9]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 100 mg/mL | Heating may be required for complete dissolution.[1] |
| Ethanol | ~15 mg/mL | Prepare in a well-ventilated area. |
| DMSO | ~15 mg/mL | Ensure the DMSO is anhydrous.[4] |
| Dimethylformamide | ~15 mg/mL | Use in a chemical fume hood.[4] |
Stability of this compound
The stability of this compound is highly dependent on the storage conditions. Below is a summary of its stability under various conditions.
| Condition | Stability | Notes |
| Solid | ≥ 4 years at -20°C | Keep container tightly sealed and protected from moisture.[4] |
| Aqueous Solution (pH ~7) | Unstable, decarboxylates to pyruvate. Should be prepared fresh daily.[1] | The uncatalyzed decarboxylation lifetime is approximately 5 hours, which can be reduced to 1 hour in the presence of ammonium.[10] |
| Aqueous Solution (Acidic) | More stable at lower pH. | Stable for several months in 0.1 M HCl at -80°C.[2] |
| Organic Solvents | Generally more stable than in neutral aqueous solutions. | Purging the solvent with an inert gas is recommended.[4] |
Experimental Protocols
Citrate Synthase Activity Assay
This colorimetric assay measures the activity of citrate synthase by detecting the production of Coenzyme A (CoA-SH) when this compound and acetyl-CoA are converted to citrate. The released CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, which can be measured at 412 nm.
Materials:
-
Mitochondrial isolate or cell lysate
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
-
Acetyl-CoA solution (10 mM)
-
DTNB solution (10 mM)
-
This compound solution (10 mM, prepare fresh )
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the Reaction Mix: For each well, prepare a reaction mix containing:
-
Assay Buffer
-
Sample (mitochondrial isolate or cell lysate)
-
10 µL Acetyl-CoA solution
-
10 µL DTNB solution
-
-
Incubate: Incubate the plate at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 10 µL of the freshly prepared this compound solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the rate of change in absorbance (ΔA/min) from the linear portion of the curve. The citrate synthase activity can then be calculated using the extinction coefficient of TNB (14.15 mM⁻¹cm⁻¹).
Visualizations
Citric Acid Cycle (Krebs Cycle)
The following diagram illustrates the central role of this compound in the citric acid cycle.
Caption: The Citric Acid Cycle showing the entry of Acetyl-CoA and its reaction with Oxaloacetate.
Experimental Workflow for Citrate Synthase Assay
This diagram outlines the key steps in performing a citrate synthase assay.
Caption: A typical workflow for measuring citrate synthase activity in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis, storage, and stability of [4-14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Measurement of Oxaloacetate by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring oxaloacetate using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is oxaloacetate so difficult to measure accurately using mass spectrometry?
The measurement of oxaloacetate by mass spectrometry is challenging due to a combination of factors:
-
Chemical Instability: Oxaloacetate is an inherently unstable molecule.[1][2][3][4][5] It is prone to spontaneous decarboxylation to pyruvate, a reaction catalyzed by divalent metal ions and certain pH conditions (notably in the range of 2-4).[6] This degradation can occur during sample collection, extraction, storage, and analysis, leading to an underestimation of its concentration.
-
Low Physiological Concentrations: In many biological samples, oxaloacetate is present at very low concentrations, which can be near the limit of detection for many mass spectrometry methods.[2][7]
-
Matrix Effects: Biological samples are complex matrices. Other molecules present in the sample can interfere with the ionization of oxaloacetate in the mass spectrometer's ion source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[8][9]
Q2: My oxaloacetate signal is very low or undetectable. What are the possible causes and solutions?
Low or no signal for oxaloacetate is a common issue. The table below summarizes potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | Ensure rapid sample processing on ice to minimize enzymatic activity and chemical degradation.[4][5][6] Use a rapid extraction protocol with cold solvents. Deproteinize samples immediately.[10][11] |
| Low Abundance | Increase the amount of sample injected into the mass spectrometer. Concentrate the sample extract before analysis. |
| Poor Ionization | Optimize the ion source parameters on your mass spectrometer (e.g., spray voltage, gas flows, and temperatures).[8][9] Consider using a different ionization technique (e.g., negative vs. positive ion mode). |
| Suboptimal LC Conditions | Ensure the mobile phase pH is compatible with oxaloacetate stability. Optimize the liquid chromatography gradient to ensure good peak shape and separation from interfering compounds.[12] |
| Instrument Contamination | Flush the LC system and clean the mass spectrometer's ion source to remove any contaminants that may be suppressing the signal.[8][13] |
Q3: I am observing inconsistent retention times for my oxaloacetate peak. What could be the reason?
Retention time shifts can compromise the reliability of your data. Here are common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Degas the solvents properly to prevent bubble formation in the pump.[12] |
| Column Degradation | Use a guard column to protect the analytical column from contaminants.[8] If the column is old or has been used extensively with complex matrices, consider replacing it. |
| Pump Issues | Check for leaks in the LC system.[14] Ensure the pump is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[8] |
Q4: Is derivatization necessary for oxaloacetate analysis by mass spectrometry?
Derivatization is a chemical modification of the analyte to improve its analytical properties.[15]
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is generally required. Oxaloacetate is not volatile enough for GC analysis. A common approach is oximation to protect the keto group, followed by silylation (e.g., with tBDMS) to increase volatility and thermal stability.[2][16][17]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary but can be beneficial. It can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to better sensitivity.
Q5: How can I ensure accurate quantification of oxaloacetate?
Accurate quantification is critical. The use of a stable isotope-labeled internal standard is highly recommended.[2][18]
-
Isotope Dilution Mass Spectrometry: This technique involves adding a known amount of a stable isotope-labeled version of oxaloacetate (e.g., [U-13C4]oxaloacetate) to the sample at the earliest point in the workflow.[2] This internal standard behaves identically to the endogenous oxaloacetate during sample preparation and analysis, correcting for sample loss and matrix effects.[19] Since these standards are not always commercially available, they may need to be synthesized.[2]
Experimental Protocols
Protocol 1: Extraction of Oxaloacetate from Biological Tissues
This protocol is a general guideline and may need to be optimized for specific tissue types.
-
Homogenization: Flash-freeze the tissue sample in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a pre-chilled extraction solution (e.g., 80% methanol) containing an internal standard.
-
Deproteinization: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet proteins and cellular debris.[10]
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
Visualizations
Experimental Workflow for Oxaloacetate Measurement
Caption: General experimental workflow for oxaloacetate measurement by LC-MS/MS.
Troubleshooting Logic for Low Oxaloacetate Signal
Caption: A logical workflow for troubleshooting low oxaloacetate signal intensity.
References
- 1. Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential‐dependent accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential-dependent accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic clearance of oxaloacetate and mitochondrial complex II respiration: Divergent control in skeletal muscle and brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaloacetate regulates complex II respiration in brown fat: dependence on UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples [mdpi.com]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. abcam.com [abcam.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. myadlm.org [myadlm.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Oxaloacetate Transport Across the Inner Mitochondrial Membrane
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of oxaloacetate transport across the inner mitochondrial membrane. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there a direct transporter for oxaloacetate in the inner mitochondrial membrane of mammalian cells?
A1: Generally, the inner mitochondrial membrane is considered impermeable to oxaloacetate (OAA) as there is no known dedicated transporter for it in most mammalian tissues.[1][2] Instead, OAA is transported indirectly through shuttle systems, primarily the malate-aspartate shuttle.[2][3] However, some evidence suggests the existence of a direct OAA transporter in plant mitochondria and potentially in specific mammalian tissues like the brain, though its physiological relevance is still under investigation.
Q2: What is the primary mechanism for oxaloacetate transport into the mitochondrial matrix?
A2: The primary mechanism is the malate-aspartate shuttle . In the cytosol, oxaloacetate is reduced to malate by malate dehydrogenase, utilizing NADH. Malate is then transported into the mitochondrial matrix by the dicarboxylate carrier in exchange for α-ketoglutarate. Once inside the matrix, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, regenerating NADH.[2][3]
Q3: How is oxaloacetate exported from the mitochondrial matrix to the cytosol?
A3: The export of oxaloacetate from the mitochondrial matrix also relies on the malate-aspartate shuttle, operating in reverse. In the matrix, oxaloacetate is transaminated by aspartate aminotransferase to form aspartate, which is then transported out of the mitochondria in exchange for glutamate. In the cytosol, aspartate is converted back to oxaloacetate.
Q4: Why is my oxaloacetate solution degrading during my experiment?
A4: Oxaloacetate is inherently unstable in aqueous solutions and can spontaneously decarboxylate to pyruvate. This degradation is influenced by factors such as pH, temperature, and the presence of metal ions. For optimal stability, prepare oxaloacetate solutions fresh, keep them on ice, and use a buffered solution at a slightly alkaline pH (around 7.4-7.8).
Q5: Can I measure oxaloacetate transport using a spectrophotometer?
A5: Yes, you can indirectly measure the activity of the malate-aspartate shuttle, and thus the transport of oxaloacetate equivalents, using spectrophotometric assays. These assays typically measure the activity of malate dehydrogenase by monitoring the change in absorbance of NADH at 340 nm.[4][5][6]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable transport activity | 1. Damaged or non-functional mitochondria: Improper isolation technique leading to loss of inner membrane integrity. 2. Degraded oxaloacetate: Instability of the substrate in the assay buffer. 3. Incorrect assay conditions: Suboptimal pH, temperature, or substrate concentrations. 4. Presence of inhibitors: Contaminants in reagents or unintentional inhibition of transporters. | 1. Optimize mitochondria isolation protocol: Use fresh tissues/cells, work quickly on ice, and handle the mitochondrial pellet gently. Assess mitochondrial integrity using assays like cytochrome c release or membrane potential measurements.[1][7][8][9][10] 2. Prepare fresh oxaloacetate solution: Dissolve oxaloacetate in a cooled, appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) immediately before use and keep it on ice.[4] 3. Verify and optimize assay parameters: Ensure the pH of your assay buffer is optimal for the enzymes involved (typically around 7.4). Run the assay at the recommended temperature (e.g., 25°C or 37°C). Perform substrate titration experiments to determine the optimal concentrations.[4][5] 4. Use high-purity reagents: Ensure all reagents are free from contaminants. If inhibition is suspected, run control experiments with known inhibitors and activators to validate the assay system. |
| High background signal in spectrophotometric assay | 1. Non-specific NADH oxidation/reduction: Presence of other dehydrogenases or reductases in the mitochondrial preparation. 2. Light scattering: Poorly resuspended mitochondria or particulate matter in the cuvette. 3. Leaching of chemicals from plasticware: Some plastics can leach UV-absorbing compounds. | 1. Run control experiments: Include controls without the specific substrate (e.g., without malate or oxaloacetate) to measure the background rate of NADH oxidation/reduction. Subtract this background rate from your experimental values. 2. Ensure proper sample preparation: Ensure mitochondria are well-resuspended. Centrifuge samples briefly before measurement to pellet any large aggregates. 3. Use appropriate labware: Use quartz cuvettes for spectrophotometry whenever possible. If using plastic cuvettes, ensure they are compatible with your reagents and assay conditions. |
| Inconsistent or non-reproducible results | 1. Variability in mitochondrial preparations: Differences in the quality and quantity of isolated mitochondria between experiments. 2. Inconsistent timing of reagent addition: The kinetics of the transport and enzymatic reactions are rapid. 3. Temperature fluctuations: Inconsistent temperature control during the assay. | 1. Standardize isolation procedure: Follow a consistent protocol for mitochondria isolation. Normalize your results to mitochondrial protein concentration (e.g., using a BCA or Bradford assay). 2. Use a multichannel pipette or automated dispenser: This will ensure consistent timing of reagent addition across all samples. 3. Use a temperature-controlled spectrophotometer or water bath: Maintain a constant temperature throughout the experiment. |
Experimental Protocols
Protocol 1: Isolation of Functional Mitochondria from Rat Liver
This protocol describes the isolation of functional mitochondria from rat liver using differential centrifugation.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mg/mL BSA, pH 7.4. Keep on ice.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4. Keep on ice.
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the rat according to approved institutional protocols.
-
Quickly excise the liver and place it in a beaker containing ice-cold Isolation Buffer I.
-
Mince the liver into small pieces using scissors.
-
Wash the minced tissue with Isolation Buffer I to remove excess blood.
-
Transfer the tissue to a Dounce homogenizer with 10 volumes of Isolation Buffer I.
-
Homogenize the tissue with 5-10 slow strokes of the loose-fitting pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Keep the isolated mitochondria on ice and use them for experiments as soon as possible.[9]
Protocol 2: Spectrophotometric Assay for Malate Dehydrogenase Activity
This protocol measures the activity of malate dehydrogenase by monitoring the oxidation of NADH.
Materials:
-
0.1 M Potassium phosphate buffer, pH 7.4.
-
0.00375 M NADH solution (prepare fresh).
-
0.006 M Oxaloacetate solution (prepare fresh and keep on ice).[4]
-
Isolated mitochondria.
-
Spectrophotometer capable of measuring absorbance at 340 nm at a controlled temperature (e.g., 25°C).
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
In a cuvette, add the following:
-
2.6 mL of 0.1 M Potassium phosphate buffer, pH 7.4.
-
0.2 mL of 0.00375 M NADH solution.
-
0.1 mL of 0.006 M Oxaloacetate solution.
-
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach temperature equilibrium and establish a baseline reading.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the mitochondrial suspension to the cuvette and mix quickly.
-
Record the decrease in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[4][6]
Quantitative Data
| Parameter | Value | Organism/Tissue | Notes |
| Km for Malate (Dicarboxylate Carrier) | 0.49 mM | Rat Liver Mitochondria | Reconstituted carrier in liposomes.[11] |
| Km for Malonate (Dicarboxylate Carrier) | 0.54 mM | Rat Liver Mitochondria | Reconstituted carrier in liposomes.[11] |
| Km for Phosphate (Dicarboxylate Carrier) | 1.41 mM | Rat Liver Mitochondria | Reconstituted carrier in liposomes.[11] |
| Vmax of Malate/Phosphate Exchange | 6000 µmol/min per g protein | Rat Liver Mitochondria | Reconstituted carrier in liposomes at 25°C.[11] |
| Km for Oxaloacetate Transporter | ~15 µM | Pea Leaf Mitochondria | Direct transport, not via shuttle.[12] |
| Vmax for Oxaloacetate Transporter | >500 nmol/mg protein/min | Pea Leaf Mitochondria | Direct transport, not via shuttle, at 25°C.[12] |
| Ki for Phthalonate (OAA Transporter Inhibitor) | 60 µM | Pea Leaf Mitochondria | Competitive inhibitor.[12] |
| Ki for Phthalate (OAA Transporter Inhibitor) | 2 mM | Pea Leaf Mitochondria | Competitive inhibitor.[12] |
| Free Oxaloacetate Concentration | 2-5 µM | Rat Liver Mitochondrial Matrix | Varies with metabolic state (e.g., fatty acid supply).[13][14] |
Visualizations
Caption: The Malate-Aspartate Shuttle for indirect oxaloacetate transport.
Caption: General workflow for measuring mitochondrial transport activity.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 4. Malate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Mitochondria -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 8. Isolation of Mitochondria from Mouse Tissues for Functional Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of the reconstituted dicarboxylate carrier from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the transport of oxaloacetate by pea leaf mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Technical Support Center: Oxaloacetate Assay Kit Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxaloacetate (OAA) assay kits. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Signal
Question: My blank and sample wells show a high background signal. What are the possible causes and solutions?
Answer: A high background signal can be a significant issue, potentially masking the true signal from your samples. The primary causes often relate to the inherent instability of oxaloacetate and the presence of interfering substances.
-
Pyruvate Contamination: Oxaloacetate can spontaneously decarboxylate into pyruvate, especially at room temperature and physiological pH.[1] Since the assay principle involves the conversion of OAA to pyruvate for detection, any pre-existing pyruvate in the sample will contribute to the background signal.[2][3]
-
Solution: Prepare samples and standards on ice and perform the assay as quickly as possible. Some protocols recommend a sample control without the OAA Enzyme Mix to measure and subtract the background from pyruvate.[3]
-
-
Culture Media Components: If you are analyzing cell culture supernatants, be aware that some media formulations, such as DMEM, L-15, and F-12, contain high concentrations of pyruvate, which will interfere with the assay.[4]
-
Solution: If possible, use a culture medium with low or no pyruvate. Alternatively, a sample blank (without the ODC enzyme) should be run to determine the background contribution from the media.[4]
-
-
Probe Concentration (Fluorometric Assay): For fluorescence-based assays, the concentration of the probe itself can contribute to the background.
-
Solution: The technical bulletin for some kits suggests diluting the OAA Probe solution 5 to 10-fold with the OAA Assay Buffer just before use to reduce the background fluorescence.[2]
-
-
Incorrect Plate Type: Using a clear plate for a fluorometric assay will result in high background due to light scatter.
-
Solution: Always use black plates with clear bottoms for fluorescence assays and clear plates for colorimetric assays.[2]
-
Low Signal or No Signal
Question: I am not seeing a signal, or the signal is very weak for my standards and samples. What should I check?
Answer: A weak or absent signal can be frustrating. This issue often points to problems with reagent preparation, storage, or the experimental setup.
-
Improper Reagent Preparation or Storage: Key reagents like the OAA Standard, Enzyme Mix, and Developer are sensitive to degradation if not handled correctly.
-
Solution: Ensure all lyophilized components are properly reconstituted according to the kit protocol.[2][3] Aliquot and store reconstituted reagents at -20°C to avoid repeated freeze-thaw cycles.[2] The reconstituted OAA standard is often only stable for a few hours at room temperature or a few days at 0°C.[3]
-
-
Assay Buffer Not at Room Temperature: The enzymatic reactions in the assay are temperature-sensitive.
-
Solution: Allow the OAA Assay Buffer to equilibrate to room temperature before use.[2]
-
-
Incorrect Wavelength Settings: The plate reader must be set to the correct excitation and emission wavelengths for fluorescence or the correct absorbance wavelength for colorimetric detection.
-
Solution: Verify the plate reader settings match the specifications in the kit protocol (typically 570 nm for colorimetric and λex = 535 nm / λem = 587 nm for fluorometric assays).[2]
-
-
Oxaloacetate Instability: Due to its inherent instability, OAA in your samples may have degraded before the assay was performed.[1][5]
Standard Curve Issues
Question: My standard curve is not linear or has a poor R-squared value. How can I improve it?
Answer: A reliable standard curve is crucial for accurate quantification. Issues with the standard curve often stem from pipetting errors or degradation of the standard.
-
Pipetting Inaccuracy: Small errors in pipetting the standard dilutions will have a significant impact on the linearity of the curve.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. It is highly recommended to prepare standards and run them in duplicate.[2]
-
-
Standard Degradation: The OAA standard is unstable and can degrade over time, even when stored at -20°C.[3]
-
Solution: Prepare fresh dilutions of the OAA standard from a properly stored stock for each assay. A new standard curve must be generated for each experiment.[2]
-
-
Incorrect Blank Subtraction: The background signal from the zero standard (blank) must be subtracted from all other readings.
-
Solution: Ensure the average of the blank replicates is subtracted from the average of all standard and sample replicates.[2]
-
Quantitative Data Summary
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference |
| Wavelength | 570 nm | λex = 535 nm / λem = 587 nm | [2] |
| Typical Detection Range | 2–10 nmole/well | 0.2–1.0 nmole/well | [2] |
| Linear Detection Range | 7 to 400 µM | 1 to 40 µM | [7][8][9] |
| Recommended Plate Type | Clear bottom | Black with clear bottom | [2] |
Experimental Protocols
Standard Sample Preparation Protocol (Cells/Tissue)
-
Homogenization: Rapidly homogenize approximately 2 x 10^6 cells or 20 mg of tissue in 100 µL of cold OAA Assay Buffer.[2]
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.[2]
-
Deproteinization: Transfer the supernatant to a 10 kDa Molecular Weight Cut-Off (MWCO) spin filter.[2][4] Centrifuge according to the filter manufacturer's instructions. The flow-through contains the deproteinized sample.
-
Volume Adjustment: Adjust the final volume of the sample to 50 µL with OAA Assay Buffer for use in the assay.[2] It is recommended to test several sample dilutions to ensure the readings fall within the standard curve range.[2]
Visual Guides
General Experimental Workflow
Caption: General workflow for the oxaloacetate assay.
Troubleshooting Logic for High Background
Caption: Troubleshooting logic for high background signals.
References
- 1. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. abcam.com [abcam.com]
- 4. arigobio.com [arigobio.com]
- 5. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
Validation & Comparative
In Vivo Neuroprotective Effects of Oxaloacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of oxaloacetate with alternative therapies. It is designed to offer a comprehensive overview of the current preclinical evidence, supported by experimental data and detailed methodologies.
Oxaloacetate (OAA) has emerged as a promising neuroprotective agent, primarily through its mechanism of scavenging peripheral glutamate. This action enhances the efflux of excess glutamate from the central nervous system, mitigating excitotoxicity, a key driver of neuronal damage in various neurological conditions. This guide delves into the in vivo validation of OAA's efficacy and compares it with two other notable neuroprotective agents, Edaravone and Riluzole, which operate through different mechanisms.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from in vivo studies on oxaloacetate, edaravone, and riluzole in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis is based on data from separate studies with similar experimental designs.
Table 1: In Vivo Efficacy of Oxaloacetate in Ischemic Stroke (Rat MCAO Model)
| Study Reference | Animal Model | Treatment Protocol | Key Outcomes |
| Campos et al. (2011) | Sprague-Dawley Rats | 3.5 mg/100g IV at reperfusion | ~80% reduction in infarct volume compared to control. Significant improvement in neurological deficit scores. |
| Nagy et al. (2009) | Wistar Rats | 1.2 mg/100g IV post-occlusion | Significant reduction in infarct size. Attenuation of the reduction in somatosensory evoked potentials. |
| Zlotnik et al. (2009) | Sprague-Dawley Rats | 1 mmol/100g infusion 1h post-CHI | Significant improvement in Neurological Severity Score (NSS) at 24h and 48h. Strong correlation between blood glutamate reduction and NSS improvement. |
Table 2: In Vivo Efficacy of Edaravone in Ischemic Stroke (Rodent MCAO Model)
| Study Reference | Animal Model | Treatment Protocol | Key Outcomes |
| Zhang et al. (2005) | Sprague-Dawley Rats | 3 mg/kg IV at reperfusion | Significant reduction in infarct volume. Reduced neurological deficit scores. |
| Yoshida et al. (2002) | Wistar Rats | 3 mg/kg IV before or after MCAO | Dose-dependent reduction in infarct size. Attenuation of brain edema. |
| Yuan et al. (2015) | Sprague-Dawley Rats | 3 mg/kg IV at reperfusion | Significant reduction in infarct volume and neurological deficits. |
Table 3: In Vivo Efficacy of Riluzole in Ischemic Stroke (Rodent MCAO Model)
| Study Reference | Animal Model | Treatment Protocol | Key Outcomes |
| Malgouris et al. (1996) | Wistar Rats | 4 mg/kg IP 30 min post-occlusion | Significant reduction in infarct volume. |
| Wahl et al. (1993) | Sprague-Dawley Rats | 8 mg/kg IP 15 min post-occlusion | Significant reduction in cortical infarct volume. |
| Stutzmann et al. (1996) | Wistar Rats | 4 mg/kg IP 30 min post-occlusion | Reduction in infarct size and neurological deficits. |
Mechanisms of Neuroprotection: A Visual Comparison
The neuroprotective actions of oxaloacetate, edaravone, and riluzole are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Caption: Oxaloacetate's glutamate scavenging mechanism.
Caption: Edaravone's free radical scavenging activity.
Caption: Riluzole's inhibition of glutamate release.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, this section outlines the key experimental protocols commonly employed in the in vivo validation of these neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This surgical procedure is a widely used model to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane or a similar anesthetic. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for a specific duration (e.g., 90 or 120 minutes) for transient MCAO, after which it is withdrawn to allow reperfusion. For permanent MCAO, the suture remains in place.
-
-
Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care, including analgesics and hydration.
Neurological Deficit Scoring
Functional outcome is a critical measure of neuroprotection. A commonly used scoring system is as follows:
-
0: No neurological deficit.
-
1: Failure to extend the left forepaw fully (a mild focal neurological deficit).
-
2: Circling to the left (a moderate focal neurological deficit).
-
3: Falling to the left (a severe focal neurological deficit).
-
4: No spontaneous walking and a depressed level of consciousness.
Infarct Volume Measurement
Histological analysis is performed to quantify the extent of brain injury.
-
Brain Tissue Preparation: 24 to 48 hours post-MCAO, rats are euthanized, and their brains are rapidly removed.
-
Staining: The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.
-
Quantification: The unstained areas are measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all brain slices, often with a correction for brain edema.
Conclusion
Oxaloacetate Demonstrates Anticancer Efficacy in Preclinical Xenograft Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data from xenograft models confirm the potential of oxaloacetate (OA), a key intermediate in the Krebs cycle, as a promising anticancer agent. Studies in hepatocellular carcinoma (HCC) and glioblastoma (GBM) xenograft models reveal that oxaloacetate significantly impedes tumor growth and improves survival, positioning it as a viable candidate for further oncological research and development. This guide provides a comparative overview of oxaloacetate's efficacy against standard-of-care treatments, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Oxaloacetate's anticancer properties are primarily attributed to its role in cellular metabolism. By targeting the metabolic abnormalities characteristic of cancer cells, such as the Warburg effect, oxaloacetate induces apoptosis and inhibits tumor proliferation.[1][2] In head-to-head comparisons within xenograft models, oxaloacetate has demonstrated comparable, and in some instances, synergistic effects with established chemotherapeutic agents. This report synthesizes findings from key preclinical studies, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Comparative Efficacy of Oxaloacetate in Glioblastoma Multiforme (GBM) Xenograft Models
In preclinical studies involving glioblastoma, one of the most aggressive forms of brain cancer, oxaloacetate has shown significant promise. When compared with temozolomide (TMZ), the standard-of-care chemotherapy for GBM, oxaloacetate not only exhibits standalone efficacy but also enhances the therapeutic effect of TMZ.[3]
Quantitative Data Summary: Oxaloacetate vs. Temozolomide in GBM Xenograft Models
| Treatment Group | Dosage | Key Findings | Study Reference |
| Oxaloacetate | 1500 mg/kg/day (Human Equivalent Dose) | Statistically significant increase in survival (Hazard Ratio: 2.527) | [1] |
| Oxaloacetate | 3000 mg/kg/day (Human Equivalent Dose) | Statistically significant increase in survival (Hazard Ratio: 2.218) | [1] |
| Temozolomide | 50 mg/kg/day for 5 days | Significant prolongation in survival | [4] |
| Oxaloacetate + Temozolomide | 1500 mg/kg/day OA + 7.5 mg/kg TMZ for 5 days | 15% further increase in Time to Endpoint survival compared to TMZ alone | [1] |
| Oxaloacetate/hGOT + Temozolomide | Not specified | 237% increase in survival | [5] |
Comparative Efficacy of Oxaloacetate in Hepatocellular Carcinoma (HCC) Xenograft Models
Oxaloacetate has also been evaluated in xenograft models of hepatocellular carcinoma, the most common type of primary liver cancer. Its mechanism of action in HCC involves the inhibition of glycolysis and the promotion of oxidative phosphorylation, leading to apoptosis in cancer cells.[1] When compared to sorafenib, a multi-kinase inhibitor used in advanced HCC, oxaloacetate presents a compelling alternative therapeutic strategy.
Quantitative Data Summary: Oxaloacetate vs. Sorafenib in HCC Xenograft Models
| Treatment Group | Dosage | Key Findings | Study Reference |
| Oxaloacetate | Not specified | Average tumor weight was 42.76% of the control group | [1] |
| Sorafenib | 25 mg/kg/day | 49.3% inhibition of tumor growth | [6] |
| Sorafenib | 50 mg/kg/day | 85% inhibition of tumor growth | [7] |
| Sorafenib | 100 mg/kg/day | 96% inhibition of tumor growth | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols from the cited studies are provided below.
Glioblastoma (GBM) Xenograft Model Protocol (Oxaloacetate and Temozolomide)
-
Cell Line: U87MG human primary glioblastoma cell line.[1]
-
Animal Model: Female athymic nude mice.[1]
-
Tumor Implantation: Intracranial implantation of U87MG cells.[1]
-
Treatment Administration: Oxaloacetate administered via oral gavage daily.[1] Temozolomide administered orally.[4]
-
Efficacy Evaluation: Survival was measured as Time to Endpoint (TTE), with statistical analysis performed using the log-rank test.[1]
Hepatocellular Carcinoma (HCC) Xenograft Model Protocol (Oxaloacetate and Sorafenib)
-
Cell Lines: HepG2 human hepatocellular carcinoma cells[1] and HLE cells[6].
-
Animal Model: BALB/cA nude mice.[1]
-
Tumor Implantation: Subcutaneous injection of cancer cells.[1][6]
-
Treatment Administration: Sorafenib administered by oral gavage.[6]
-
Efficacy Evaluation: Tumor volume was calculated using the formula V = (length × width²)/2 and measured every 2-3 days.[1][6] At the end of the study, tumors were excised and weighed.[1][6]
Signaling Pathways and Mechanism of Action
Oxaloacetate's anticancer effects are rooted in its ability to modulate key signaling pathways involved in cancer cell metabolism and survival.
Oxaloacetate's Impact on Cancer Metabolism
Caption: Oxaloacetate inhibits glycolysis and enhances oxidative phosphorylation, leading to apoptosis.
Signaling Pathways Modulated by Oxaloacetate
Caption: Oxaloacetate modulates the Akt/HIF and JNK/c-Jun-FoxO1 signaling pathways to inhibit tumor growth.
Conclusion
The data from xenograft models strongly support the anticancer efficacy of oxaloacetate in both glioblastoma and hepatocellular carcinoma. Its ability to target fundamental metabolic pathways in cancer cells, combined with a favorable safety profile as an endogenous metabolite, underscores its potential as a novel therapeutic agent. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies. This comparative guide provides a foundational resource for researchers dedicated to advancing the field of oncology through innovative metabolic-based treatments.
References
- 1. DDIS-02. OXALOACETATE INCREASES SURVIVAL IN GBM IMPLANTED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Oxaloacetate as a Holy Grail Adjunctive Treatment in Gliomas: A Revisit to Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Blood glutamate scavengers prolong the survival of rats and mice with brain-implanted gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Activation of the AMPK Signaling Pathway by Oxaloacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of oxaloacetate's performance in activating the AMP-activated protein kinase (AMPK) signaling pathway against other well-established activators. The information presented is supported by experimental data and includes detailed protocols for key validation assays.
Unveiling Oxaloacetate's Role in AMPK Activation
AMPK is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation triggers a cascade of events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This has made AMPK a highly attractive target for the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity.
Oxaloacetate, a key intermediate in the citric acid cycle, has emerged as a potential activator of the AMPK signaling pathway.[1][2] Its mechanism of action is distinct from many other AMPK activators. Evidence suggests that oxaloacetate increases the cellular NAD+/NADH ratio.[2][3] This shift in the redox state is sensed by the cell and leads to the activation of AMPK, although the precise upstream kinases involved in this process are still under investigation.[2]
Comparative Analysis of AMPK Activators
To objectively assess the efficacy of oxaloacetate as an AMPK activator, it is essential to compare it with other known activators under standardized conditions. This section provides a comparative overview of oxaloacetate against two widely used AMPK activators: metformin and AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide).
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of oxaloacetate, metformin, and AICAR on AMPK activation from various studies. It is important to note that the experimental conditions, such as cell types and incubation times, may vary between studies, which can influence the observed efficacy.
| Activator | Mechanism of Action | Effective Concentration | Fold Activation of AMPK (p-AMPK/total AMPK) | Downstream Target Modulation (e.g., p-ACC) | Cell Type/Model | Reference |
| Oxaloacetate | Increases NAD+/NADH ratio | 1-2 g/kg (in vivo, mice) | ~2-3 fold increase in brain p-AMPK | Not explicitly quantified | C57Bl/6 mice | [4] |
| Metformin | Indirect; inhibits mitochondrial complex I, increasing AMP/ATP ratio | 50 µM - 2 mM | 1.3-fold (20 µM, 39h) to levels comparable with 500 µM AICAR (2mM, 1h) | Increased p-ACC | Rat hepatocytes, L6 myotubes | [5][6] |
| AICAR | Direct; AMP mimetic (converted to ZMP) | 0.5 - 2 mM | Significant increase, often used as a positive control | Increased p-ACC | LNCaP and PC3 cells, Cardiomyocytes | [7] |
Note: Direct quantitative comparisons of oxaloacetate with metformin and AICAR in the same experimental setup are limited in the current literature. The data presented is a collation from different studies and should be interpreted with consideration of the varying experimental contexts.
Experimental Protocols for Validation
Accurate validation of AMPK activation is critical. This section provides detailed methodologies for key experiments.
Western Blotting for Phosphorylated AMPK and ACC
This protocol is used to determine the phosphorylation status of AMPK (at Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) (at Ser79), as a measure of AMPK activation.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK.
Materials:
-
Immunoprecipitated AMPK or purified recombinant AMPK
-
Kinase assay buffer
-
SAMS peptide (a specific AMPK substrate)
-
[γ-³²P]ATP or a non-radioactive ADP-Glo™ Kinase Assay kit
-
Phosphocellulose paper (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (Radioactive Method):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, SAMS peptide, and the AMPK sample.
-
Initiate Reaction: Add [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.
-
Washing: Wash the paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
-
Calculate Activity: Determine the kinase activity based on the amount of incorporated phosphate.
NAD+/NADH Ratio Measurement
This assay is crucial for validating the proposed mechanism of action of oxaloacetate.
Materials:
-
Cell or tissue extracts
-
NAD+/NADH cycling assay kit (commercially available)
-
Microplate reader
Procedure (using a commercial kit):
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions. It is critical to follow the specific extraction procedures for NAD+ and NADH to ensure their stability.
-
Standard Curve: Prepare a standard curve using the provided NAD+ standard.
-
Assay Reaction: Add the samples and standards to a 96-well plate. Add the cycling enzyme mixture to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the concentrations of NAD+ and NADH in the samples based on the standard curve and determine the NAD+/NADH ratio.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the AMPK signaling pathway, the experimental workflow for its validation, and the logical relationship of oxaloacetate's mechanism.
Caption: The AMPK Signaling Pathway.
Caption: Experimental workflow for validating AMPK activation.
Caption: Logical relationship of oxaloacetate's mechanism of action on AMPK.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Effects of Oxaloacetate and Other Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of oxaloacetate with other key dicarboxylic acids: malate, fumarate, succinate, and alpha-ketoglutarate. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in metabolism and drug development.
Executive Summary
Oxaloacetate (OAA) and other dicarboxylic acids are central intermediates in cellular metabolism, playing pivotal roles in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and redox homeostasis. While structurally similar, these molecules exhibit distinct metabolic effects and engage different signaling pathways, leading to diverse physiological outcomes. This guide dissects these differences, providing a comprehensive overview to inform research and therapeutic development.
Comparative Analysis of Metabolic Effects
The metabolic influence of oxaloacetate and its counterparts varies significantly across key cellular processes. These differences are rooted in their specific roles as enzyme substrates and allosteric regulators, as well as their ability to traverse cellular compartments.
Krebs Cycle and Energy Metabolism
The Krebs cycle is a central hub of cellular respiration, and dicarboxylic acids are its key constituents.
-
Oxaloacetate (OAA) is the initial substrate that condenses with acetyl-CoA to form citrate, initiating the cycle.[1] Its availability is a rate-limiting factor for the cycle's flux. OAA also acts as a potent inhibitor of complex II (succinate dehydrogenase), a key enzyme in both the TCA cycle and the electron transport chain.[2]
-
Malate is the immediate precursor to oxaloacetate, and its oxidation by malate dehydrogenase generates NADH.[3] The malate-aspartate shuttle, crucial for transferring reducing equivalents from the cytosol to the mitochondria, relies on the interconversion of malate and oxaloacetate.[4]
-
Fumarate is hydrated to form malate.[3] Its accumulation, often due to deficiencies in the enzyme fumarate hydratase, can have profound signaling consequences.[5][6]
-
Succinate is oxidized to fumarate by succinate dehydrogenase (complex II), directly donating electrons to the electron transport chain.[7] Elevated succinate levels can drive reverse electron transport, leading to the production of reactive oxygen species (ROS).[8]
-
Alpha-ketoglutarate (α-KG) is a key intermediate that gets oxidatively decarboxylated to succinyl-CoA, producing NADH.[9] It sits at the intersection of carbon and nitrogen metabolism.[5]
Gluconeogenesis
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, heavily relies on certain dicarboxylic acids.
-
Oxaloacetate is a critical checkpoint for gluconeogenesis. It is formed from pyruvate in the mitochondria and then transported to the cytosol (often via conversion to malate or aspartate) to be converted to phosphoenolpyruvate, a key step in glucose synthesis.[10]
-
Malate serves as a shuttle for oxaloacetate to exit the mitochondria and enter the gluconeogenic pathway in the cytosol.[11]
Redox Balance (NAD+/NADH Ratio)
The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and influences numerous metabolic pathways.
-
Oxaloacetate consumption in the malate dehydrogenase reaction regenerates NAD+ from NADH, thus increasing the NAD+/NADH ratio.[12] This can stimulate glycolysis.[13]
-
Malate oxidation to oxaloacetate reduces NAD+ to NADH, thereby decreasing the NAD+/NADH ratio.[12]
-
Fumarate accumulation can lead to oxidative stress by reacting with and depleting glutathione (GSH), a major cellular antioxidant.[14]
-
Succinate oxidation is coupled to the reduction of FAD to FADH2, another key electron carrier.[15]
Quantitative Data Comparison
The following tables summarize the quantitative effects of these dicarboxylic acids on key metabolic parameters, compiled from various studies.
| Dicarboxylic Acid | Effect on NAD+/NADH Ratio | Impact on Mitochondrial Respiration | Role in Anaplerosis |
| Oxaloacetate | Increases[12] | Potent inhibitor of Complex II[2] | Replenishes TCA cycle intermediates[16][17] |
| Malate | Decreases[12] | Substrate for Complex I (via NADH production)[3] | Anaplerotic substrate[3] |
| Fumarate | Can induce oxidative stress | Substrate for Complex II (via conversion to malate)[3] | Anaplerotic potential[18] |
| Succinate | Can induce ROS via reverse electron transport[8] | Direct substrate for Complex II | Anaplerotic substrate[18] |
| Alpha-ketoglutarate | Precursor to NADH production[9] | Substrate for the Krebs cycle[9] | Key anaplerotic substrate[19] |
Signaling Pathways
Beyond their direct metabolic roles, these dicarboxylic acids act as signaling molecules, influencing a variety of cellular processes.
Oxaloacetate Signaling
Oxaloacetate has been shown to activate signaling pathways involved in mitochondrial biogenesis, insulin signaling, and neurogenesis, while reducing inflammation.[13][20] It can influence the expression of genes such as HMOX1 and TP53.[21]
Caption: Oxaloacetate signaling pathways.
Malate Signaling
Malate has been shown to inhibit light-induced stomatal opening in plants through a pathway involving G-proteins and SLAC1.[11][22] In macrophages, L-malate exerts anti-inflammatory effects through a pH-sensing pathway involving BiP-IRF2BP2 signaling.[23]
Caption: Malate signaling in plants and macrophages.
Fumarate Signaling
Fumarate accumulation, particularly in the context of fumarate hydratase deficiency, activates the Nrf2 antioxidant response pathway and can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), promoting a pseudohypoxic state.[5][6] Pharmacological doses of fumarate esters activate Nrf2 and HCAR2 signaling, providing antioxidant and anti-inflammatory benefits.[6]
Caption: Fumarate signaling pathways.
Succinate Signaling
Succinate acts as a pro-inflammatory signal by stabilizing HIF-1α through the inhibition of prolyl hydroxylases.[8][24] Extracellular succinate can also signal through the G-protein coupled receptor SUCNR1 (also known as GPR91), modulating immune cell function.[24][25]
Caption: Succinate signaling pathways.
Alpha-Ketoglutarate Signaling
Alpha-ketoglutarate (α-KG) is a multifaceted signaling molecule. It can inhibit mTOR signaling and activate AMPK, pathways critically involved in cellular energy sensing and longevity.[26][27][28] It also plays a role in epigenetic regulation as a cofactor for various dioxygenases.[29]
References
- 1. researchgate.net [researchgate.net]
- 2. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Fumarate Signaling in Cardiovascular Disease: Therapeutic Potential and Pathologic Pitfalls of DMF/MMF and FH1 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Nrf2 and Mitochondrial Function: Pharmacological Implications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-ketoglutarate promotes skeletal muscle hypertrophy and protein synthesis through Akt/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fumarate induces redox-dependent senescence by modifying glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled power: how biology manages succinate-driven energy release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 22. Malate inhibits light-induced stomatal opening through SLAC1- and G-proteins mediated pathway in grapevine and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alpha-ketoglutarate extends Drosophila lifespan by inhibiting mTOR and activating AMPK | Aging [aging-us.com]
- 28. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Comparative Metabolomic Profiling of Cells Treated with Oxaloacetic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of oxaloacetic acid (OAA) on cells, with a particular focus on cancer cell lines. OAA, a key intermediate in the tricarboxylic acid (TCA) cycle, has garnered significant interest for its potential as a therapeutic agent due to its ability to modulate cellular metabolism.[1][2][3] This document summarizes quantitative data from metabolomic studies, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to offer a comprehensive resource for researchers in oncology and metabolic diseases.
Executive Summary
This compound treatment induces significant metabolic reprogramming in cancer cells, primarily characterized by a shift from aerobic glycolysis (the Warburg effect) back towards oxidative phosphorylation.[1][4] This is evidenced by decreased glucose consumption, reduced lactate production, and alterations in the levels of TCA cycle intermediates.[5][6] From a signaling perspective, OAA has been shown to inhibit the Akt/HIF-1α pathway, a key regulator of glycolysis in cancer.[4][5] When compared to other metabolic modulators like dichloroacetate (DCA), which also inhibits the Warburg effect, OAA presents a distinct mechanism of action. While DCA primarily acts by inhibiting pyruvate dehydrogenase kinase (PDK), thereby promoting pyruvate entry into the TCA cycle, OAA's effects are broader, including direct inhibition of lactate dehydrogenase (LDHA) and modulation of the NAD+/NADH ratio.[1][7][8]
Quantitative Data Summary
The following tables summarize the quantitative changes in key metabolites observed in cancer cells upon treatment with this compound.
Table 1: Effects of this compound on Energy Metabolism in HepG2 Cells
| Metabolite/Parameter | Treatment | 1 hour | 12 hours | 24 hours |
| ATP Production (% of Control) | 50 mmol/L OA | 88.35 ± 3.21 | 50.31 ± 4.01 | 45.61 ± 7.61 |
| Glucose Consumption (% of Control) | 50 mmol/L OA | 94.66 ± 3.51 | 83.62 ± 2.35 | 78.22 ± 6.45 |
| Lactic Acid Production (% of Control) | 50 mmol/L OA | 58.16 ± 8.82 | 33.60 ± 2.57 | 28.10 ± 6.53 |
Data extracted from a study on human hepatocellular carcinoma (HepG2) cells.[5]
Table 2: Isotope Labeling Analysis of Glioblastoma Cells Treated with [U-13C]OAA
| 13C-Labeled Isotopomer | Percentage of Total Pool |
| M+4 Aspartate | 3.0% |
| M+4 Citrate | 3.2% |
| M+3 Glutamate | 4.1% |
| M+2 Aspartate | 13.9% |
| M+2 Malate | 10.5% |
| M+2 Fumarate | 8.8% |
| M+2 Citrate | 21.5% |
| M+2 Glutamate | 17.2% |
| [U-13C]Pyruvate | 17.0% |
| [U-13C]Lactate | 17.0% |
This data demonstrates the direct utilization and metabolism of OAA within the TCA cycle and its conversion to pyruvate and lactate in patient-derived glioblastoma cells.[6]
Comparative Performance with Other Metabolic Modulators
While direct head-to-head metabolomic studies are limited, a comparative analysis can be synthesized from existing literature on OAA and Dichloroacetate (DCA), another well-known inhibitor of the Warburg effect.
| Feature | This compound (OAA) | Dichloroacetate (DCA) |
| Primary Mechanism | Inhibits lactate dehydrogenase A (LDHA), replenishes TCA cycle intermediates, and modulates the NAD+/NADH ratio.[1][3] | Inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH) and increased pyruvate flux into the TCA cycle.[7][8] |
| Effect on Glycolysis | Decreases lactate and pyruvate levels.[5][6] | Decreases lactate production by shunting pyruvate to the TCA cycle.[9] |
| Effect on TCA Cycle | Directly enters and replenishes the TCA cycle.[6] | Indirectly enhances the TCA cycle by increasing the supply of acetyl-CoA from pyruvate.[7] |
| Signaling Pathways | Inhibits the Akt/HIF-1α pathway.[5] | Can impact HIF-1α, but the primary effect is on the PDH complex.[7] |
| Reported Side Effects | Generally considered safe, as it is a natural human metabolite.[3] | Can cause peripheral neuropathy and liver enzyme abnormalities.[9] |
Experimental Protocols
Cell Culture and OAA Treatment
-
Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma) or patient-derived glioblastoma cells are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
OAA Preparation: this compound is dissolved in phosphate-buffered saline (PBS), and the pH is adjusted to ~7.0 with NaOH. Due to its instability in solution, it should be prepared fresh before each experiment.[5]
-
Treatment: Cells are treated with the desired concentration of OAA (e.g., 50 mmol/L) for various time points (e.g., 1, 12, 24 hours). Control cells are treated with an equal volume of PBS.[5]
Metabolite Extraction for LC-MS Analysis
This protocol is adapted from a method optimized for cancer cell metabolomics.[10][11]
-
Cell Harvesting: After OAA treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Quenching: Add a sufficient volume of ice-cold methanol to the cell pellet to quench metabolic activity.
-
Extraction: Add ice-cold methanol and water (1:1 v/v) to the quenched cells. The mixture is then subjected to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Phase Separation: Add chloroform to the cell lysate (methanol:water:chloroform ratio of 1:1:1 v/v/v) and vortex thoroughly.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C to separate the polar (upper aqueous phase), non-polar (lower organic phase), and protein (interfacial layer) phases.
-
Sample Collection: Carefully collect the upper aqueous phase containing polar metabolites into a new microcentrifuge tube.
-
Drying: Dry the collected supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., acetonitrile/water 1:1 v/v) for LC-MS analysis.[11]
GC-MS Metabolomics Protocol
This protocol is a general guide for the analysis of intracellular metabolites.[12][13]
-
Metabolite Extraction: Follow steps 1-7 of the LC-MS extraction protocol.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract and incubate at 37°C for 90 minutes.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Column: Use a suitable column, such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial temperature of 70°C, held for 1 minute, followed by a ramp to 280°C at a rate of 10°C/min, and a final hold for 5 minutes.
-
Mass Spectrometry: Operate in full scan mode with an electron ionization source.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Caption: OAA inhibits the phosphorylation of Akt, leading to decreased activation of HIF-1α and subsequent suppression of glycolysis.
Caption: OAA shifts metabolism from glycolysis towards the TCA cycle and oxidative phosphorylation by replenishing TCA intermediates and inhibiting lactate dehydrogenase (LDHA).
Experimental Workflow
Caption: A general workflow for metabolomic profiling of cells treated with this compound.
References
- 1. This compound (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. Oxaloacetate Treatment For Mental And Physical Fatigue In Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long-COVID fatigue patients: a non-randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS metabolomics-metabolite extraction and sample preparation [bio-protocol.org]
- 12. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Dual Identity of Oxaloacetate: A Comparative Guide to its Roles as a Key Metabolite and a Dynamic Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Oxaloacetate (OAA), a four-carbon dicarboxylic acid, is a well-established intermediate in fundamental metabolic pathways, including the citric acid (TCA) cycle and gluconeogenesis.[1][2][3] However, a growing body of evidence is illuminating its function beyond that of a simple metabolic substrate, revealing its capacity to act as a potent signaling molecule that influences a diverse array of cellular processes. This guide provides a comprehensive comparison of OAA's dual roles, supported by experimental data, detailed methodologies, and visual pathway diagrams to validate its multifaceted nature.
Section 1: Oxaloacetate as a Central Metabolic Intermediate
Oxaloacetate's canonical role is as a pivotal hub in cellular metabolism. Its primary functions include:
-
Citric Acid Cycle: OAA condenses with acetyl-CoA to form citrate, initiating the TCA cycle, the central pathway for cellular energy production.[1][2]
-
Gluconeogenesis: It serves as a crucial precursor for the synthesis of glucose from non-carbohydrate sources, a process vital for maintaining blood glucose homeostasis.[1][2]
-
Amino Acid and Fatty Acid Synthesis: OAA is a key intermediate in the synthesis of several amino acids and is involved in fatty acid synthesis.[1]
-
Urea and Glyoxylate Cycles: It participates in the urea cycle for nitrogen waste disposal and the glyoxylate cycle in certain organisms.[1]
The concentration of oxaloacetate can directly impact the rate of these metabolic pathways, highlighting its importance in maintaining cellular energy balance.[3]
Section 2: Oxaloacetate as a Versatile Signaling Molecule
Emerging research demonstrates that oxaloacetate actively modulates cellular signaling cascades, influencing processes from mitochondrial biogenesis to inflammation and gene expression. This signaling function is distinct from its direct participation as a substrate in metabolic reactions.
Neuroprotection and Mitochondrial Biogenesis
Studies in animal models have shown that OAA administration can promote the generation of new mitochondria in the brain.[4][5] This is achieved through the activation of key signaling proteins and transcription factors that regulate mitochondrial biogenesis.
Supporting Experimental Data:
| Parameter | Treatment Group | Fold Change vs. Control | Reference |
| PGC1α mRNA | 2 g/kg/day OAA | +58% | [5] |
| COX4I1 mRNA | OAA Treatment | ~+45% | [4] |
| TFAM mRNA | 2 g/kg/day OAA | +30% | [4] |
Signaling Pathway: OAA and Mitochondrial Biogenesis
The diagram below illustrates the proposed signaling cascade initiated by oxaloacetate, leading to increased mitochondrial biogenesis. OAA influences the phosphorylation of CREB, AMPK, and p38 MAP kinase, which in turn activate PGC1α, a master regulator of mitochondrial gene expression.[4]
Caption: OAA-induced signaling cascade for mitochondrial biogenesis.
Regulation of Insulin Signaling
Oxaloacetate has been shown to enhance the insulin signaling pathway, a critical pathway for glucose homeostasis and cell growth.[4][6] In mouse models, OAA treatment led to increased phosphorylation of key downstream effectors of the insulin receptor.[4][5]
Supporting Experimental Data:
| Parameter | Treatment | Observation | Reference |
| p-Akt (Ser473) | OAA | Increased | [4][7] |
| p-mTOR (Ser2448) | OAA | Increased | [4][7] |
| p-P70S6K (Thr389) | OAA | Increased | [4][7] |
Signaling Pathway: OAA and Insulin Signaling
The following diagram depicts how oxaloacetate potentiates the insulin signaling pathway, leading to pro-growth and survival signals.
Caption: OAA's enhancement of the insulin signaling pathway.
Anti-Cancer Effects via Glycolysis Inhibition
In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), oxaloacetate has demonstrated anti-cancer properties by inhibiting this metabolic pathway.[8][9] This is achieved through the suppression of the Akt/HIF1α signaling axis, which is a key regulator of glycolysis in cancer.[8]
Supporting Experimental Data:
| Cell Line | Treatment | Parameter | Observation | Reference |
| HepG2 | 50 mmol/L OAA | p-Akt | Decreased | [8] |
| HepG2 | 50 mmol/L OAA | HIF1α mRNA & protein | Decreased | [8] |
| HepG2 | 50 mmol/L OAA | c-myc mRNA & protein | Decreased | [8] |
Signaling Pathway: OAA in Cancer Glycolysis Inhibition
This diagram illustrates the mechanism by which oxaloacetate inhibits glycolysis in cancer cells through the Akt/HIF1α pathway.
Caption: OAA's inhibition of the Akt/HIF1α pathway in cancer.
Modulation of the NAD+/NADH Ratio and Inflammation
Oxaloacetate can influence the cellular redox state by increasing the NAD+/NADH ratio.[10][11] In the cytoplasm, the conversion of OAA to malate by malate dehydrogenase consumes NADH, thereby increasing the NAD+ pool.[4] This shift in redox balance has broad signaling implications, including the activation of sirtuins and the reduction of inflammation.[7] For instance, OAA has been shown to reduce the activation of the pro-inflammatory transcription factor NF-κB.[10]
Supporting Experimental Data:
| Model | Treatment | Parameter | Observation | Reference |
| Animal models | OAA | NF-κB activation | Reduced by up to 70% | [10] |
| ME/CFS Patients | Oral OAA | NAD+/NADH ratio | Pushed towards normalization | [10] |
Section 3: Comparative Analysis and Therapeutic Potential
The dual role of oxaloacetate as both a metabolite and a signaling molecule presents a unique therapeutic paradigm. Unlike drugs that target a single receptor or enzyme, OAA can modulate cellular function on multiple levels.
Clinical Evidence:
Clinical trials have investigated the therapeutic potential of OAA in conditions characterized by fatigue, such as Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID.
| Clinical Trial | Condition | Dosage | Key Finding | Reference |
| RESTORE ME | ME/CFS | 2000 mg/day | Significant 25% reduction in fatigue (p=0.0039) | [3] |
| Non-randomized trial | ME/CFS | 1000-3000 mg/day | Dose-dependent fatigue reduction (21.7% to 33.3%) | [1][12] |
| Non-randomized trial | Long COVID | 1000-2000 mg/day | Up to 46.8% reduction in fatigue | [1][12] |
| REGAIN | Long COVID | 2000 mg/day | Earlier improvements in symptom burden and cognitive function | [2] |
Section 4: Experimental Protocols
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the levels of total and phosphorylated proteins (e.g., Akt, mTOR, HIF1α) in cells or tissues following oxaloacetate treatment.
Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-HIF1α) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software such as ImageJ to quantify the intensity of the protein bands, normalized to a loading control like β-actin or GAPDH.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes (e.g., HIF1α, c-myc, PGC1α) in response to oxaloacetate treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform the PCR reaction in a real-time PCR system using a SYBR Green or TaqMan-based assay with gene-specific primers for the target and reference genes (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.
Measurement of NAD+/NADH Ratio
Objective: To determine the cellular NAD+ and NADH levels and their ratio following oxaloacetate treatment.
Methodology:
-
Sample Extraction:
-
For NAD+ (acidic extraction): Lyse cells or tissues in an acidic extraction buffer (e.g., 10% trichloroacetic acid - TCA).
-
For NADH (alkaline extraction): Lyse a parallel set of samples in an alkaline extraction buffer (e.g., 0.5 M NaOH).
-
Heat the extracts to destroy interfering enzymes and the unstable form of the nucleotide (NADH in acid, NAD+ in alkali).
-
-
Neutralization: Neutralize the extracts to a pH of approximately 7.0-8.0.
-
Quantification:
-
Enzymatic Cycling Assay: This is a highly sensitive method. In the presence of a specific dehydrogenase (e.g., alcohol dehydrogenase), NAD+ or NADH participates in a cycling reaction that generates a product that can be measured colorimetrically or fluorometrically.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides a direct and highly specific method for quantifying NAD+ and NADH.
-
-
Calculation: Determine the concentrations of NAD+ and NADH from a standard curve and calculate the ratio.
Experimental Workflow: Validating OAA's Signaling Role
The following diagram outlines a typical experimental workflow to investigate the signaling properties of oxaloacetate.
Caption: Workflow for investigating OAA's signaling effects.
Conclusion
The evidence strongly supports the dual functionality of oxaloacetate as both a cornerstone of metabolism and a dynamic signaling molecule. Its ability to influence key signaling pathways involved in cellular energy homeostasis, inflammation, and growth underscores its potential as a therapeutic agent for a range of conditions, from metabolic disorders to neurodegenerative diseases and fatigue-related illnesses. Further research into the precise molecular mechanisms of OAA's signaling actions will be crucial for fully realizing its therapeutic promise. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the multifaceted biology of this remarkable molecule.
References
- 1. New Study: Oxaloacetate Reduces Chronic Fatigue In Just Six Weeks, Promising Data for ME/CFS Patients - BioSpace [biospace.com]
- 2. Frontiers | REGAIN: a randomized controlled clinical trial of oxaloacetate for improving the symptoms of long COVID [frontiersin.org]
- 3. RESTORE ME: a RCT of oxaloacetate for improving fatigue in patients with myalgic encephalomyelitis/chronic fatigue syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meassociation.org.uk [meassociation.org.uk]
- 5. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaloacetate and Ketone Bodies Synergistically Promote Myoblast Differentiation in L6 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Faculty Collaboration Database - Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis. Hum Mol Genet 2014 Dec 15;23(24):6528-41 [fcd.mcw.edu]
- 8. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oxaloacetatecfs.com [oxaloacetatecfs.com]
Oxaloacetate and Calorie Restriction: A Comparative Analysis of Their Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of oxaloacetate supplementation and calorie restriction on gene expression, supported by experimental data. We delve into the molecular pathways influenced by these two interventions, offering a comprehensive overview for researchers exploring longevity, metabolic diseases, and age-related decline.
At a Glance: Oxaloacetate as a Potential Calorie Restriction Mimetic
Calorie restriction (CR) is a well-established intervention known to extend lifespan and improve healthspan across various species. Its effects are mediated by profound changes in gene expression that promote cellular stress resistance, reduce inflammation, and optimize metabolism. Oxaloacetate, a key metabolic intermediate in the Krebs cycle, has emerged as a potential CR mimetic, capable of activating some of the same longevity-associated signaling pathways and influencing similar gene expression profiles. This guide will explore the experimental evidence supporting this comparison.
Quantitative Gene Expression Analysis
The following tables summarize the observed changes in the expression of key genes under oxaloacetate supplementation and calorie restriction from various studies. It is important to note that these results are compiled from different experimental models and conditions, and direct comparative studies are limited.
Table 1: Effects of Oxaloacetate on Gene Expression
| Gene | Function | Organism/Cell Type | Change in Expression | Reference |
| Mitochondrial Biogenesis & Function | ||||
| PGC-1α (PPARGC1A) | Master regulator of mitochondrial biogenesis | Mouse Brain | Increased mRNA and nuclear localization | [1] |
| NRF1 | Nuclear respiratory factor 1 | Mouse Brain | Increased mRNA | [1] |
| TFAM | Mitochondrial transcription factor A | Mouse Brain | Increased mRNA | [1] |
| COX2 (MT-CO2) | Cytochrome c oxidase subunit II | SH-SY5Y cells | Increased mRNA and protein | |
| COX4I1 | Cytochrome c oxidase subunit IV isoform 1 | Mouse Brain | Increased mRNA and protein | [1] |
| Insulin/Growth Signaling | ||||
| Akt | Serine/threonine kinase, cell survival | Mouse Brain | Increased phosphorylation | |
| mTOR | Kinase, regulates cell growth | Mouse Brain | Increased phosphorylation | |
| P70S6K | Kinase, downstream of mTOR | Mouse Brain | Increased phosphorylation | |
| Inflammation & Stress Response | ||||
| NF-κB | Transcription factor, pro-inflammatory | Mouse Brain | Decreased nuclear localization | |
| CCL11 | Chemokine, associated with neuroinflammation | Mouse Brain | Decreased mRNA | |
| HMOX1 | Heme oxygenase 1, antioxidant | Predicted | Increased | |
| Neurogenesis & Cell Fate | ||||
| DCX | Doublecortin, neuronal migration | Mouse Brain | Increased mRNA and protein | |
| VEGF | Vascular endothelial growth factor | Mouse Brain | Increased mRNA | |
| TP53 | Tumor suppressor p53 | Predicted | Increased | |
| MMP9 | Matrix metallopeptidase 9 | Predicted | Decreased |
Table 2: Effects of Calorie Restriction on Gene Expression
| Gene/Pathway | Function | Organism/Tissue | Change in Expression | Reference |
| Nutrient Sensing Pathways | ||||
| IGF-1 Signaling | Growth and aging | Human & Rat Skeletal Muscle | Down-regulated | [2] |
| mTOR Signaling | Nutrient sensing, cell growth | Multiple Tissues | Down-regulated | [3][4] |
| Longevity & Stress Response | ||||
| FOXO3 | Transcription factor, stress resistance | Human Muscle | Increased activity | [5] |
| SIRT1 | Sirtuin 1, deacetylase, longevity | Multiple Tissues | Activated | |
| Heat Shock Proteins | Chaperones, proteostasis | Human Muscle | Up-regulated | |
| Metabolism | ||||
| Genes for Fatty Acid Oxidation | Energy metabolism | Rat Liver | Up-regulated | |
| Genes for Glycolysis | Glucose metabolism | Rat Liver | Down-regulated | |
| Inflammation | ||||
| NF-κB Signaling | Pro-inflammatory pathway | Mouse Adipose Tissue | Down-regulated | [3] |
| TNF-α | Pro-inflammatory cytokine | Human Adipose Tissue | Down-regulated | [6] |
Signaling Pathways and Molecular Mechanisms
Oxaloacetate and calorie restriction, while distinct interventions, converge on several key signaling pathways that regulate cellular homeostasis and longevity.
Oxaloacetate's Mechanism of Action
Oxaloacetate supplementation is believed to exert its effects primarily by influencing cellular energy metabolism and redox state. By increasing the NAD+/NADH ratio, it can activate sirtuins and AMPK, key sensors of cellular energy status.
Figure 1. Signaling pathways modulated by oxaloacetate supplementation.
Calorie Restriction's Multifaceted Effects
Calorie restriction induces a more systemic and complex response, primarily by reducing the activity of nutrient-sensing pathways like the insulin/IGF-1 and mTOR pathways. This leads to the activation of downstream effectors that promote a shift from growth to maintenance and repair.
Figure 2. Key signaling pathways affected by calorie restriction.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of oxaloacetate and calorie restriction on gene expression.
Oxaloacetate Supplementation Studies
-
Animal Models: Typically, C57BL/6 mice are used.
-
Administration: Oxaloacetate is often administered via intraperitoneal (IP) injection at doses ranging from 1 to 2 g/kg of body weight, once daily for a period of 1 to 2 weeks.[1] For in vitro studies, SH-SY5Y neuroblastoma cells are commonly used, with oxaloacetate added to the culture medium at concentrations around 2 mM.
-
Gene Expression Analysis:
-
RNA Extraction: Total RNA is isolated from tissues (e.g., brain, liver) or cultured cells using standard methods like TRIzol reagent.
-
qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA levels of specific target genes. Gene expression is often normalized to a housekeeping gene such as actin.
-
Western Blotting: Protein levels and phosphorylation status of key signaling molecules are assessed by Western blot analysis.
-
Calorie Restriction Studies
-
Human Studies (e.g., CALERIE):
-
Design: Randomized controlled trials where participants are assigned to an ad libitum diet or a calorie-restricted diet (typically 12-25% reduction from baseline) for an extended period (e.g., 2 years).[5]
-
Sample Collection: Muscle biopsies (e.g., from the vastus lateralis) are collected at baseline and at various follow-up time points.
-
Gene Expression Analysis: High-throughput RNA sequencing (RNA-Seq) is performed on the collected tissue samples to obtain a comprehensive view of the transcriptome.[5]
-
-
Animal Models:
-
Design: Rodents (mice or rats) are fed a diet with 20-40% fewer calories than an ad libitum-fed control group, starting from a young or middle age.
-
Sample Collection: Various tissues are collected at the end of the study period.
-
Gene Expression Analysis: Microarray analysis or RNA-Seq is used to compare the gene expression profiles between the calorie-restricted and control groups.[3][5]
-
Figure 3. General experimental workflows for studying gene expression.
Conclusion
The available evidence suggests that oxaloacetate supplementation can recapitulate some of the key molecular effects of calorie restriction, particularly in the activation of pathways related to mitochondrial biogenesis and stress resistance. While both interventions demonstrate a clear impact on gene expression profiles associated with longevity and healthspan, calorie restriction elicits a broader and more systemic response.
Oxaloacetate's ability to modulate key signaling nodes like AMPK and SIRT1 makes it a promising candidate for further investigation as a calorie restriction mimetic. However, more direct, head-to-head comparative transcriptomic studies are needed to fully elucidate the extent of the overlap in their gene expression signatures and to validate the therapeutic potential of oxaloacetate in mimicking the beneficial effects of calorie restriction. This guide provides a foundational comparison for researchers to build upon in their exploration of these two potent interventions.
References
- 1. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calorie restriction in humans inhibits the PI3K/AKT pathway and induces a younger transcription profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-Specific Responses of IGF-1/Insulin and mTOR Signaling in Calorie Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue-Specific Responses of IGF-1/Insulin and mTOR Signaling in Calorie Restricted Rats | PLOS One [journals.plos.org]
- 5. Mechanisms of Calorie Restriction: A Review of Genes Required for the Life-Extending and Tumor-Inhibiting Effects of Calorie Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
